Tert-butyl 4-aminoisoindoline-2-carboxylate
Description
Propriétés
IUPAC Name |
tert-butyl 4-amino-1,3-dihydroisoindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-7-9-5-4-6-11(14)10(9)8-15/h4-6H,7-8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJOFDSGLKGPGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733699 | |
| Record name | tert-Butyl 4-amino-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871013-98-8 | |
| Record name | tert-Butyl 4-amino-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tert-butyl 4-aminoisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the primary synthetic pathways for obtaining tert-butyl 4-aminoisoindoline-2-carboxylate, a key building block in the development of various pharmacologically active molecules. The synthesis of this compound can be approached through two main strategies: the reduction of a nitro intermediate and the amination of a bromo precursor. This document provides a comprehensive overview of the experimental protocols, quantitative data, and logical workflows for each route.
Pathway 1: Synthesis via Reduction of a Nitro Precursor
This pathway involves the initial nitration of a readily available starting material, tert-butyl isoindoline-2-carboxylate, to introduce a nitro group at the 4-position of the isoindoline core. Subsequent reduction of this nitro group yields the desired 4-amino product.
Step 1: Nitration of tert-butyl isoindoline-2-carboxylate
The critical step in this pathway is the regioselective nitration of N-Boc-isoindoline to favor the formation of the 4-nitro isomer. While various nitrating agents can be employed, the choice of reagents and conditions is crucial to achieve the desired regioselectivity and avoid the formation of unwanted isomers.
Experimental Protocol:
While a specific protocol for the 4-nitration of tert-butyl isoindoline-2-carboxylate is not extensively documented, analogous procedures for related aromatic systems suggest the use of a nitrating agent in a non-acidic medium to control the reaction. A plausible method involves the use of a nitrate salt with an activating agent.
-
Reaction Scheme:
-
Reactants: tert-butyl isoindoline-2-carboxylate, Tetramethylammonium nitrate (NMe₄NO₃), Trifluoroacetic anhydride ((CF₃CO)₂O)
-
Solvent: Acetonitrile (CH₃CN)
-
Temperature: 0-5 °C
-
Procedure: To a solution of tert-butyl isoindoline-2-carboxylate in acetonitrile, tetramethylammonium nitrate is added. The mixture is cooled to 0-5 °C, and a solution of trifluoroacetic anhydride in acetonitrile is added dropwise. The reaction is stirred at this temperature for several hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated solution of sodium carbonate and the product is extracted with an organic solvent.
-
Quantitative Data:
The following table summarizes typical quantitative data for the nitration of N-Boc protected aromatic systems, which can be extrapolated for this synthesis.
| Parameter | Value |
| Reactant Ratio | 1:1.1:1.2 (Substrate:NMe₄NO₃:(CF₃CO)₂O) |
| Concentration | 0.5-1.0 M |
| Reaction Time | 2-4 hours |
| Temperature | 0-5 °C |
| Typical Yield | Moderate to Good |
Step 2: Reduction of tert-butyl 4-nitroisoindoline-2-carboxylate
The nitro group of the intermediate is then reduced to an amine. A common and efficient method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.
Experimental Protocol:
-
Reaction Scheme:
-
Reactants: tert-butyl 4-nitroisoindoline-2-carboxylate, Hydrogen (H₂) or Hydrazine hydrate (N₂H₄·H₂O)
-
Catalyst: 10% Palladium on Carbon (Pd/C)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Temperature: Room temperature to 80 °C
-
Procedure (with H₂): The nitro compound is dissolved in methanol or ethanol in a hydrogenation vessel. A catalytic amount of 10% Pd/C is added. The vessel is purged with nitrogen and then filled with hydrogen gas (typically via a balloon or a Parr shaker). The reaction is stirred at room temperature until the consumption of hydrogen ceases. The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the product.
-
Procedure (with Hydrazine Hydrate): To a solution of the nitro compound in methanol, 10% Pd/C is added, followed by the dropwise addition of hydrazine hydrate. The reaction mixture is then heated to reflux and monitored by TLC. After completion, the catalyst is filtered off, and the solvent is removed.[1]
-
Quantitative Data:
| Parameter | Value (H₂) | Value (N₂H₄·H₂O) |
| Catalyst Loading | 5-10 mol% | 5-10 mol% |
| Hydrogen Pressure | 1 atm (balloon) | N/A |
| Hydrazine Hydrate Ratio | N/A | 5-10 equivalents |
| Reaction Time | 2-16 hours | 0.5-3 hours |
| Temperature | Room Temperature | 60-80 °C |
| Typical Yield | High to Quantitative | High |
Synthesis Pathway 1: Nitro Reduction
References
In-Depth Technical Guide: Physicochemical Properties of Tert-butyl 4-aminoisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-aminoisoindoline-2-carboxylate is a pivotal building block in the burgeoning field of targeted protein degradation. Its core structure serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), a key component of the ubiquitin-proteasome system. This guide provides a comprehensive overview of the known physicochemical properties of this compound, essential for its application in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutics. Understanding these properties is crucial for optimizing solubility, cell permeability, and ultimately, the efficacy of the resulting drug candidates.
Physicochemical Properties
The physicochemical properties of a molecule are fundamental to its behavior in biological systems. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the key physicochemical data for this compound.
Table 1: General and Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 234.29 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[3] |
| CAS Number | 871013-98-8 | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Physical Form | White solid or beige liquid | --INVALID-LINK--[4] |
| Topological Polar Surface Area | 55.6 Ų | --INVALID-LINK--[1] |
| Heavy Atom Count | 17 | --INVALID-LINK--[5] |
| Rotatable Bond Count | 2 | --INVALID-LINK--[5] |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK--[5] |
Table 2: Experimental and Predicted Solubility/Partitioning Properties
| Property | Value | Method | Source |
| Melting Point | Data not available | Experimental | |
| Boiling Point | Data not available | Experimental | |
| Water Solubility | Data not available | Experimental | |
| logP (XLogP3-AA) | 1.5 | Computed | --INVALID-LINK--[1] |
| pKa (amine) | 4.76 ± 0.20 | Predicted | --INVALID-LINK--[5] |
Role in Targeted Protein Degradation
This compound is a crucial component in the design of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal machinery.[6][7]
The general mechanism of action for a PROTAC utilizing an isoindoline-based E3 ligase ligand is depicted below.
Caption: General mechanism of a PROTAC utilizing an isoindoline-based ligand.
This workflow illustrates how the PROTAC molecule facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][9]
Experimental Protocols
Accurate determination of physicochemical properties is paramount for drug development. Below are generalized experimental protocols for key parameters.
Determination of pKa (Potentiometric Titration)
The pKa of the aromatic amine can be determined by potentiometric titration.
-
Apparatus: A calibrated pH meter with a glass electrode, a magnetic stirrer, and a burette.
-
Procedure:
-
Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., a mixture of ethanol and water) to overcome solubility issues.[10]
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH of the solution against the volume of titrant added.
-
The pKa is determined from the titration curve, typically at the half-equivalence point.
-
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a standard approach for its determination.
-
Materials: n-Octanol (pre-saturated with water), water (pre-saturated with n-octanol), separatory funnel, analytical balance, UV-Vis spectrophotometer or HPLC.
-
Procedure:
-
Prepare a stock solution of this compound in either water or n-octanol.
-
Add a known volume of the stock solution to a separatory funnel containing known volumes of both n-octanol and water.
-
Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Allow the phases to separate completely.
-
Carefully collect samples from both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of the partition coefficient.
-
Caption: Workflow for logP determination using the shake-flask method.
Synthesis Outline
Caption: A plausible synthetic pathway for the target compound.
Conclusion
This compound is a molecule of significant interest in modern drug discovery, particularly in the development of PROTACs. Its physicochemical properties, though not all experimentally determined in publicly accessible literature, are critical for the rational design of effective protein degraders. The computed values for logP and pKa provide a valuable starting point for researchers. The provided experimental protocols offer a framework for the in-house determination of these crucial parameters. As the field of targeted protein degradation continues to evolve, a thorough understanding and experimental validation of the physicochemical properties of such foundational building blocks will be indispensable for the successful development of novel therapeutics.
References
- 1. tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate | C13H18N2O2 | CID 60145936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound - CAS:871013-98-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [guidechem.com]
- 6. Protein Degrader Building Blocks [sigmaaldrich.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tert-butyl 4-aminoisoindoline-2-carboxylate (CAS Number: 871013-98-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-aminoisoindoline-2-carboxylate is a pivotal building block in modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its structure incorporates a protected isoindoline scaffold, a key pharmacophore for engaging the Cereblon (CRBN) E3 ubiquitin ligase. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its primary application in the construction of Proteolysis Targeting Chimeras (PROTACs). Furthermore, it outlines experimental protocols for the evaluation of PROTACs derived from this building block and presents a representative signaling pathway for their mechanism of action.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C13H18N2O2 and a molecular weight of approximately 234.29 g/mol .[1] The Boc (tert-butyloxycarbonyl) protecting group on the isoindoline nitrogen enhances its stability and solubility in organic solvents, making it amenable to a variety of synthetic transformations.
| Property | Value | Reference |
| CAS Number | 871013-98-8 | [1] |
| Molecular Formula | C13H18N2O2 | [1] |
| Molecular Weight | 234.29 g/mol | [1] |
| IUPAC Name | tert-butyl 4-amino-1,3-dihydroisoindole-2-carboxylate | [1] |
| Physical Form | Solid | |
| Purity | Typically >95% | |
| Solubility | Soluble in organic solvents such as dichloromethane, methanol, and DMSO. | |
| Storage | Store in a cool, dry, and well-ventilated area. |
Synthesis Protocol
The synthesis of this compound is typically achieved through a two-step process starting from a commercially available precursor, tert-butyl 4-nitroisoindoline-2-carboxylate.
Step 1: Boc Protection of 4-Nitroisoindoline
This step involves the protection of the secondary amine of 4-nitroisoindoline with a tert-butyloxycarbonyl (Boc) group.
-
Materials: 4-nitroisoindoline, Di-tert-butyl dicarbonate (Boc)2O, Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-nitroisoindoline in dichloromethane (DCM).
-
Add triethylamine (TEA) to the solution as a base.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O) in DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-nitroisoindoline-2-carboxylate.
-
Step 2: Reduction of the Nitro Group
The nitro group of tert-butyl 4-nitroisoindoline-2-carboxylate is reduced to an amino group to yield the final product.
-
Materials: tert-butyl 4-nitroisoindoline-2-carboxylate, Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H2).
-
Procedure:
-
Dissolve tert-butyl 4-nitroisoindoline-2-carboxylate in methanol (MeOH).
-
Add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by column chromatography if necessary.
-
Application in Targeted Protein Degradation: PROTACs
This compound is a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.
A PROTAC molecule consists of three components:
-
A ligand that binds to the target protein (a "warhead").
-
A ligand that binds to an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
The amino group of this compound serves as a versatile handle for attaching a linker, which is then connected to a warhead specific for the target protein. The isoindoline core of the molecule mimics the structure of thalidomide and its analogs, which are known to bind to the Cereblon (CRBN) E3 ubiquitin ligase.
Mechanism of Action
The PROTAC, incorporating the this compound moiety, facilitates the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.
References
Determining the Solubility of Tert-butyl 4-aminoisoindoline-2-carboxylate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-aminoisoindoline-2-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, including protein degrader building blocks.[1] A thorough understanding of its solubility in various organic solvents is critical for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound, offering detailed experimental protocols and best practices for data acquisition and presentation. While specific quantitative solubility data for this compound is not publicly available, this document outlines the established procedures for researchers to generate this crucial data in their own laboratories.
Introduction
The solubility of a pharmaceutical intermediate like this compound is a fundamental physicochemical property that influences reaction kinetics, crystallization, and ultimately, the scalability of a synthetic process. In drug discovery and development, solubility in organic solvents plays a curious role, as most drug synthesis and extraction from natural sources occur in non-aqueous media.[2] The ability to predict and control solubility allows for the optimization of reaction conditions, efficient purification, and the preparation of desired polymorphic forms.[2]
This guide focuses on providing the necessary experimental framework for determining the thermodynamic solubility of this compound in a range of common organic solvents.
Physicochemical Properties of this compound
A foundational understanding of the compound's properties is essential before commencing solubility studies.
| Property | Value | Source |
| Molecular Formula | C13H18N2O2 | [1][3] |
| Molecular Weight | 234.29 g/mol | [1][3] |
| CAS Number | 871013-98-8 | [1][3] |
| Appearance | Solid (assumed) | - |
| Purity | Typically ≥97% | [1] |
Experimental Protocols for Solubility Determination
The determination of thermodynamic solubility relies on achieving equilibrium between the dissolved solute and the undissolved solid.[4] The most reliable and widely used method for this is the shake-flask method.[2]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (e.g., Dichloromethane, Ethyl acetate, Methanol, Ethanol, Isopropanol, Acetonitrile, Tetrahydrofuran, Dimethylformamide, Dimethyl sulfoxide)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or orbital shaker in a temperature-controlled environment
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Syringe filters (chemically compatible with the chosen solvents)
General Experimental Workflow
The process of determining solubility can be broken down into several key steps, from preparation to analysis.
Detailed Shake-Flask Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure a solid phase remains after equilibration.
-
Accurately dispense a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker. A temperature of 25 °C (298.15 K) is standard, but other temperatures can be investigated as required.
-
Agitate the samples for a sufficient period to reach equilibrium. This is typically 24 to 72 hours. It is advisable to analyze samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution does not change over time).
-
-
Sample Separation and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the solid to settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a chemically resistant syringe filter (e.g., PTFE) to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve should be prepared using standards of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison between different solvents and conditions.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Example Data)
| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) |
| Dichloromethane | 9.1 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 6.0 | [Experimental Value] | [Calculated Value] |
| Methanol | 32.7 | [Experimental Value] | [Calculated Value] |
| Ethanol | 24.6 | [Experimental Value] | [Calculated Value] |
| Isopropanol | 19.9 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] |
| Tetrahydrofuran | 7.6 | [Experimental Value] | [Calculated Value] |
| Dimethylformamide | 36.7 | [Experimental Value] | [Calculated Value] |
| Dimethyl Sulfoxide | 46.7 | [Experimental Value] | [Calculated Value] |
Logical Flow for Method Selection
The choice of analytical method and experimental conditions is a critical decision in solubility studies.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound in organic solvents is limited, the experimental protocols outlined in this guide provide a robust framework for researchers to generate this data. By employing the shake-flask method and following good laboratory practices, scientists and drug development professionals can obtain reliable solubility data that is essential for process optimization, formulation development, and advancing their research and development efforts. The systematic determination of these physicochemical properties is a cornerstone of efficient and successful pharmaceutical development.
References
An In-depth Technical Guide on the Stability and Storage of Tert-butyl 4-aminoisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Tert-butyl 4-aminoisoindoline-2-carboxylate (CAS No. 871013-98-8), a key building block in pharmaceutical research and development. Adherence to these guidelines is critical for maintaining the compound's chemical integrity, purity, and performance in sensitive applications.
Compound Profile
This compound is an organic compound frequently utilized in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its structure, featuring a protected isoindoline core and an amino group, makes it susceptible to various degradation pathways if not handled and stored correctly.
| Property | Value |
| CAS Number | 871013-98-8[1] |
| Molecular Formula | C13H18N2O2[1][2] |
| Molecular Weight | 234.29 g/mol [1][2] |
| Purity (Typical) | ≥97% |
Recommended Storage Conditions
Based on data from various chemical suppliers and safety data sheets (SDS), specific conditions are recommended to ensure the long-term stability of this compound. While specific temperature requirements can vary slightly between suppliers, a consistent theme of cool, dry, and inert conditions is paramount.
| Parameter | Recommended Condition | Rationale & Remarks |
| Temperature | 2-8°C (Refrigerated) or Cool, Dry Place | Storing at refrigerated temperatures is a common recommendation to minimize thermal degradation.[3] Some suppliers suggest long-term storage in a cool, dry place.[4] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | For long-term storage, an inert atmosphere is advised to prevent oxidative degradation. |
| Light Exposure | Protect from light | Many complex organic molecules are light-sensitive.[5] Storing in amber vials or opaque containers is a best practice to prevent photolytic degradation.[3] |
| Container | Tightly-closed container | Prevents exposure to moisture and atmospheric oxygen, which can lead to hydrolysis and oxidation, respectively.[4] |
Stability Profile and Incompatibilities
The chemical stability of this compound is robust under the recommended storage conditions.[4] However, the compound is susceptible to degradation when exposed to certain conditions or incompatible materials.
-
Hazardous Decomposition Products : Under thermal stress or combustion, the compound may decompose to release hazardous products such as carbon oxides (CO, CO2) and nitrogen oxides (NOx).[4][6]
-
Incompatible Materials : Contact with strong oxidizing agents and strong acids should be strictly avoided as they can lead to vigorous and potentially hazardous reactions.[4][7]
-
Conditions to Avoid : Beyond incompatible materials, it is crucial to avoid dust generation and exposure to heat, sparks, open flames, and other sources of ignition.[4][7]
Experimental Protocols for Stability Assessment
To ensure the quality and define the shelf-life of a chemical intermediate like this compound, a series of stability tests, including forced degradation studies, are essential.[5][8] These studies help identify potential degradation products and establish stable storage and handling procedures.[5][9]
Forced Degradation (Stress Testing)
Forced degradation studies deliberately expose the compound to harsh conditions to accelerate decomposition and identify likely degradation pathways.[5][9]
Key Experimental Conditions for Forced Degradation:
| Condition | Protocol Overview |
| Acid/Base Hydrolysis | The compound is dissolved in an aqueous solution and treated with an acid (e.g., 0.1 M to 1.0 M HCl) or a base (e.g., 0.1 M to 1.0 M NaOH).[10] The mixture is typically stirred at room temperature or elevated temperatures (e.g., 50-60°C) for a defined period.[10] Samples are taken at various time points, neutralized, and analyzed by a stability-indicating method like HPLC. |
| Oxidation | The compound is exposed to an oxidizing agent, commonly hydrogen peroxide (H2O2) at a concentration of 3% to 30%.[8] The reaction is monitored over time, and samples are analyzed to quantify the parent compound and identify oxidative degradants. |
| Photolytic Degradation | The compound (in solid or solution form) is exposed to controlled light sources, including both visible and UV light, as specified by ICH Q1B guidelines.[5][9] Samples are placed in a photostability chamber for a specified duration, and degradation is assessed against a dark control sample. |
| Thermal Degradation | Solid samples of the compound are stored in a calibrated oven at elevated temperatures (e.g., 60°C, 80°C) for a set period.[10] The physical and chemical changes are monitored over time to assess thermal stability. |
Analytical Methodology
A validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, is required. This method must be capable of separating the intact parent compound from all potential degradation products, ensuring accurate quantification.[8]
Visualized Workflows
The following diagrams illustrate the logical processes for handling and assessing the stability of chemical compounds.
Caption: Workflow for assessing the stability of a chemical compound.
Caption: Decision tree for proper storage of chemical intermediates.
References
- 1. calpaclab.com [calpaclab.com]
- 2. tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate | C13H18N2O2 | CID 60145936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. aksci.com [aksci.com]
- 5. acdlabs.com [acdlabs.com]
- 6. fishersci.fr [fishersci.fr]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. nelsonlabs.com [nelsonlabs.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
An In-depth Technical Guide to Boc-Protected 4-Aminoisoindoline Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-protected 4-aminoisoindoline derivatives, a crucial scaffold in medicinal chemistry. We will delve into their synthesis, experimental protocols, and applications, supported by quantitative data and visual workflows. The isoindoline core is a "privileged structure" found in numerous bioactive compounds and clinically approved drugs, targeting a range of indications from inflammation to cancer. The strategic use of the tert-butyloxycarbonyl (Boc) protecting group is essential for the regioselective synthesis of complex derivatives, making this class of compounds highly valuable for drug discovery programs.
The Isoindoline Scaffold and the Role of Boc Protection
The isoindoline framework, a bicyclic system where a benzene ring is fused to a pyrrolidine ring, is a cornerstone for many active pharmaceutical ingredients.[1] Derivatives of isoindoline exhibit diverse biological activities, including anti-inflammatory, anti-mycobacterial, and enzyme inhibitory functions.[2][3][4]
The 4-amino substituted isoindoline, in particular, offers a key synthetic handle for further molecular elaboration. To achieve selective modification at other positions or on the amino group itself without interference, the 4-amino group is temporarily masked with a protecting group. The Boc group is one of the most common amine protecting groups in non-peptide chemistry due to its stability under various conditions and its facile removal under mild acidic conditions.[5][6] This strategy allows for precise control over the synthetic route, enabling the development of complex and targeted molecules.
Synthesis and Derivatization Workflow
The synthesis of Boc-protected 4-aminoisoindoline derivatives can be approached from multiple routes. A common and straightforward method begins with the commercially available 4-Aminoisoindoline-1,3-dione .[7] An alternative route starts from 3-Nitrophthalic acid , involving nitration, reduction, and cyclization steps.
The general synthetic workflow involves the protection of the 4-amino group, followed by diversification of the core structure, and concluding with deprotection if necessary to yield the final active compound.
Experimental Protocols
Detailed methodologies are crucial for reproducibility in research and development. Below are representative protocols for the key steps in the synthesis of these derivatives.
Protocol for N-Boc Protection of 4-Aminoisoindoline-1,3-dione
This procedure describes the protection of the primary amino group at the 4-position using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
4-Aminoisoindoline-1,3-dione
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
-
Solvent: Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile[5][6]
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-Aminoisoindoline-1,3-dione (1 equivalent) in the chosen solvent (e.g., THF) in a round-bottom flask.
-
Add a base, such as triethylamine (1.5 equivalents).[8]
-
Add di-tert-butyl dicarbonate (1.1 - 1.5 equivalents) to the solution portion-wise while stirring at room temperature.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Once the reaction is complete, quench with water or a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude Boc-protected product, which can be purified by column chromatography on silica gel.[9]
Protocol for Boc Deprotection
The removal of the Boc group is typically achieved under acidic conditions to liberate the free amine.
Materials:
-
Boc-protected 4-aminoisoindoline derivative
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in Dioxane)[5][6]
-
Solvent: Dichloromethane (DCM) or Dioxane
Procedure:
-
Dissolve the Boc-protected compound (1 equivalent) in a suitable solvent such as DCM.
-
Add an excess of the acidic solution (e.g., a 25-50% solution of TFA in DCM) dropwise at 0°C.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting residue, often the hydrochloride or trifluoroacetate salt of the amine, can be used directly or neutralized with a base (e.g., saturated NaHCO₃) and extracted to yield the free amine.
Applications in Drug Discovery & Quantitative Data
Boc-protected 4-aminoisoindoline derivatives serve as versatile intermediates for synthesizing compounds with a wide array of pharmacological activities.
Anti-inflammatory Agents (COX Inhibitors)
Certain aminoacetylenic isoindoline-1,3-dione derivatives have been evaluated for their anti-inflammatory properties via inhibition of cyclooxygenase (COX) enzymes.[3] The data highlights the potential for developing selective COX-2 inhibitors, which are desirable for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound | Concentration (µM) | % Inhibition of COX-1 | % Inhibition of COX-2 |
| ZM2 | 5 | ~40% | ~35% |
| ZM3 | 5 | ~45% | ~40% |
| ZM4 | 5 | ~30% | 91% |
| ZM5 | 5 | ~40% | ~45% |
| Diclofenac | 5 | ~90% | N/A |
| Celecoxib | 5 | N/A | ~95% |
| Data synthesized from literature.[3] |
digraph "COX_Inhibition_Pathway" { graph [ rankdir="TB", splines=true, overlap=false, nodesep=0.4, ranksep=0.8, size="7.6,5", dpi=72 ];node [ shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1" ];
edge [ arrowhead=vee, penwidth=1.5, color="#5F6368" ];
// Nodes membrane [label="Cell Membrane Phospholipids", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; arachidonic [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; cox_enzyme [label="COX-1 / COX-2 Enzyme", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prostaglandins [label="Prostaglandins", fillcolor="#FBBC05", fontcolor="#202124"]; inflammation [label="Inflammation, Pain, Fever", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; inhibitor [label="Isoindoline Derivative\n(e.g., ZM4)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges membrane -> arachidonic [label=" Phospholipase A2", fontsize=8]; arachidonic -> cox_enzyme; cox_enzyme -> prostaglandins; prostaglandins -> inflammation;
inhibitor -> cox_enzyme [arrowhead=tee, label=" Inhibition", fontsize=8, fontcolor="#EA4335", color="#EA4335"]; }
Anti-mycobacterial Agents
Triad conjugates incorporating a 4-aminoquinoline, an isoindoline-dione, and isoniazid have shown promising activity against Mycobacterium tuberculosis. The isoindoline core acts as a key linker and structural component in these hybrid molecules.[2]
| Compound ID | Minimum Inhibitory Concentration (MIC) in µM |
| 6a | 6.5 |
| 6b | 5.1 |
| 6c | 5.8 |
| 6d | 11.9 |
| Data from Bioorganic & Medicinal Chemistry Letters.[2] |
Carbonic Anhydrase Inhibitors
Novel isoindolinone derivatives have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isozymes I and II, which are targets for diuretics and anti-glaucoma agents.[4]
| Compound ID | hCA I Ki (nM) | hCA II Ki (nM) |
| 2c | 11.48 ± 4.18 | 9.32 ± 2.35 |
| 2f | 14.82 ± 4.41 | 10.14 ± 1.96 |
| Acetazolamide (Standard) | 56.14 ± 15.11 | 38.25 ± 14.28 |
| Data from Chemistry & Biodiversity.[4] |
Conclusion
Boc-protected 4-aminoisoindoline derivatives are indispensable tools in modern drug discovery. Their strategic synthesis, enabled by the robust and reliable Boc protection chemistry, provides a platform for creating diverse libraries of compounds. The demonstrated efficacy of derivatives in targeting enzymes like COX, carbonic anhydrase, and their role in potent anti-mycobacterial agents underscores the immense potential of this scaffold. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore and exploit the therapeutic possibilities of this important chemical class.
References
- 1. preprints.org [preprints.org]
- 2. Design and synthesis of 4-Aminoquinoline-isoindoline-dione-isoniazid triads as potential anti-mycobacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. 4-Aminoisoindoline-1,3-dione | 2518-24-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. peptide.com [peptide.com]
- 9. derpharmachemica.com [derpharmachemica.com]
The Strategic Role of Tert-butyl 4-aminoisoindoline-2-carboxylate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-aminoisoindoline-2-carboxylate has emerged as a pivotal building block in contemporary medicinal chemistry, primarily driven by its integral role in the synthesis of ligands for the Cereblon (CRBN) E3 ubiquitin ligase. This function places it at the heart of the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This technical guide provides an in-depth analysis of the synthesis, applications, and significance of this compound, with a particular focus on its application in the development of PROTACs. Detailed experimental protocols, quantitative biological data, and workflow visualizations are presented to equip researchers with the practical knowledge required to leverage this versatile chemical scaffold in their drug discovery endeavors.
Introduction: The Rise of a Key Building Block
This compound is a bifunctional molecule featuring a protected isoindoline core and a reactive primary amine.[1] Its structure is predisposed to serve as a precursor for the synthesis of thalidomide, lenalidomide, and pomalidomide analogues, which are well-established binders of the Cereblon (CRBN) E3 ubiquitin ligase.[2] The tert-butoxycarbonyl (Boc) protecting group offers stability during initial synthetic steps and can be readily removed under acidic conditions to allow for further functionalization. This strategic design makes it an invaluable asset in the construction of complex bioactive molecules, most notably PROTACs.[3]
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C13H18N2O2 |
| Molecular Weight | 234.29 g/mol |
| CAS Number | 871013-98-8 |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
The Central Role in PROTAC Technology
PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4] By inducing the formation of a ternary complex between the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome.[5]
This compound is a cornerstone in the synthesis of the E3 ligase-recruiting moiety of many PROTACs. It serves as a key intermediate in the synthesis of pomalidomide and its derivatives, which are potent ligands for the CRBN E3 ligase.[2][6] The amino group on the isoindoline ring provides a convenient attachment point for linkers that are subsequently connected to a ligand for the target protein.
References
- 1. tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate | C13H18N2O2 | CID 60145936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN115850264A - Novel PROTAC compound and application thereof in anti-cancer drugs - Google Patents [patents.google.com]
- 4. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted protein degradation by PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Acylation of Tert-butyl 4-aminoisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-aminoisoindoline-2-carboxylate is a versatile bicyclic building block incorporating a protected isoindoline scaffold. The presence of a primary aromatic amine at the 4-position provides a key functional handle for further chemical modification, most notably through acylation reactions. The resulting N-acylated isoindoline derivatives are of significant interest in medicinal chemistry and drug discovery due to their structural resemblance to known bioactive molecules. The isoindoline core is a privileged scaffold found in a number of pharmacologically active compounds.[1] The acylation of the 4-amino group allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
Applications in Drug Discovery
N-acylated derivatives of 4-aminoisoindoline are valuable intermediates for the synthesis of compounds targeting a range of biological pathways. The ability to readily diversify the acyl group makes this scaffold attractive for library synthesis in lead discovery and optimization campaigns.
-
Anti-inflammatory Agents: The structural motif of N-acylated aromatic amines is present in numerous anti-inflammatory compounds. For instance, derivatives of N-(1,3-dioxoisoindolin-4-yl)acetamide have been synthesized and evaluated for their ability to inhibit tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammatory processes. This suggests that N-acylated tert-butyl 4-aminoisoindoline-2-carboxylates could serve as precursors to novel anti-inflammatory drugs.
-
Kinase Inhibitors: The 4-aminoquinazoline core is a well-established pharmacophore in the development of kinase inhibitors for oncology. The structural similarity of the acylated 4-aminoisoindoline scaffold suggests its potential as a bioisostere or building block for novel kinase inhibitors.
-
Other Therapeutic Areas: The versatility of the isoindoline scaffold extends to other therapeutic areas, including neuroscience and infectious diseases. Acylation provides a means to modulate the physicochemical properties of the parent molecule, such as lipophilicity and hydrogen bonding capacity, which can be crucial for targeting specific receptors or enzymes.
Experimental Protocols
The following protocols describe the general procedures for the acylation of this compound with an acyl chloride or an acid anhydride. These methods are broadly applicable and can be adapted for a range of acylating agents.
Protocol 1: Acylation using an Acyl Chloride (e.g., Acetyl Chloride or Benzoyl Chloride)
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Tertiary amine base (e.g., triethylamine (TEA) or pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add the tertiary amine base (e.g., triethylamine or pyridine, 1.2 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Acyl Chloride Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.
Protocol 2: Acylation using an Acid Anhydride (e.g., Acetic Anhydride)
Materials:
-
This compound
-
Acid anhydride (e.g., acetic anhydride)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine)
-
Tertiary amine base (e.g., triethylamine or pyridine, if not used as the solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
TLC supplies
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask with a magnetic stir bar. If not using pyridine as the solvent, add a tertiary amine base (1.2 eq).
-
Reagent Addition: Add the acid anhydride (1.5 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-24 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. If pyridine was used as the solvent, remove it under reduced pressure. Dilute the residue with DCM or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation
The acylation of this compound with various acylating agents is expected to proceed in good to excellent yields. The following table summarizes the expected products and provides representative, though hypothetical, reaction parameters based on typical acylation reactions of aromatic amines. Actual results may vary depending on the specific reaction conditions and the reactivity of the acylating agent.
| Acylating Agent | Product Name | Typical Solvent | Base | Time (h) | Yield (%) |
| Acetyl Chloride | tert-butyl 4-acetamidoisoindoline-2-carboxylate | DCM | Triethylamine | 2-4 | 85-95 |
| Benzoyl Chloride | tert-butyl 4-(benzamido)isoindoline-2-carboxylate | DCM | Pyridine | 4-8 | 80-90 |
| Acetic Anhydride | tert-butyl 4-acetamidoisoindoline-2-carboxylate | Pyridine | - | 12-16 | 90-98 |
| Propionyl Chloride | tert-butyl 4-(propionamido)isoindoline-2-carboxylate | THF | Triethylamine | 3-6 | 82-92 |
| Butyryl Chloride | tert-butyl 4-(butyramido)isoindoline-2-carboxylate | DCM | Triethylamine | 3-6 | 80-90 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the acylation of this compound.
References
Application Notes and Protocols for Alkylation Reactions of Tert-butyl 4-aminoisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the alkylation of tert-butyl 4-aminoisoindoline-2-carboxylate, a versatile building block in medicinal chemistry. The resulting N-substituted isoindoline derivatives are of significant interest in drug discovery, with reported activities as enzyme inhibitors and modulators of various biological pathways.[1][2] This document outlines three common and effective alkylation methods: reductive amination, direct N-alkylation with alkyl halides, and Buchwald-Hartwig amination.
Introduction to Alkylation of this compound
This compound serves as a key intermediate for the synthesis of a diverse range of substituted isoindoline derivatives. The amino group at the 4-position provides a reactive handle for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The Boc-protecting group on the isoindoline nitrogen ensures stability and allows for selective reactions at the primary amino group. Subsequent deprotection of the Boc group can be readily achieved under acidic conditions if further modification is required.
The N-substituted derivatives of 4-aminoisoindoline have been investigated for a variety of pharmacological activities, including their potential as anti-inflammatory agents and kinase inhibitors.[1][3] The ability to readily modify the substituent on the nitrogen atom allows for the fine-tuning of a compound's physicochemical properties and biological target engagement.
I. Reductive Amination with Aldehydes and Ketones
Reductive amination is a widely used and efficient method for the formation of carbon-nitrogen bonds.[4] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of the primary amine of this compound with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness and high selectivity for iminium ions over carbonyl compounds.[5]
Experimental Protocol: Reductive Amination
This protocol describes the general procedure for the reductive amination of this compound with a representative aldehyde, benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation, particularly with less reactive carbonyl compounds.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl 4-(benzylamino)isoindoline-2-carboxylate.
Quantitative Data: Reductive Amination
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Time (h) | Yield (%) |
| This compound | Benzaldehyde | NaBH(OAc)₃ | DCM | 4 | ~85 |
Note: Yield is an approximation based on typical reductive amination reactions and may vary depending on the specific substrate and reaction conditions.
Caption: Workflow for Reductive Amination.
II. N-Alkylation with Alkyl Halides
Direct N-alkylation of this compound with alkyl halides in the presence of a non-nucleophilic base is a straightforward method for synthesizing secondary and tertiary amines. Hünig's base (N,N-diisopropylethylamine, DIEA) is commonly employed to neutralize the hydrogen halide formed during the reaction without competing in the alkylation.
Experimental Protocol: N-Alkylation
This protocol provides a general method for the N-alkylation of this compound with a representative alkyl halide, benzyl bromide.
Materials:
-
This compound
-
Benzyl bromide
-
N,N-Diisopropylethylamine (DIEA)
-
Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile (ACN) or dimethylformamide (DMF), add N,N-diisopropylethylamine (DIEA, 2.0 eq).
-
Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise to the mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.
Quantitative Data: N-Alkylation
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |
| This compound | Benzyl bromide | DIEA | ACN | 50 | ~75 |
Note: Yield is an approximation based on typical N-alkylation reactions and may vary.
Caption: Key Components of N-Alkylation.
III. Buchwald-Hartwig Amination with Aryl Halides
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an amine and an aryl halide or triflate. This method is particularly useful for the synthesis of N-aryl derivatives of this compound, which are prevalent in many biologically active compounds. The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a representative aryl halide, 4-bromotoluene.
Materials:
-
This compound
-
4-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Toluene or Dioxane, anhydrous and degassed
-
Celite
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a reaction vessel, combine this compound (1.2 eq), 4-bromotoluene (1.0 eq), cesium carbonate (1.5 eq), and the phosphine ligand (e.g., Xantphos, 5 mol%).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene or dioxane to the vessel.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.
-
Wash the filtrate with brine, dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired N-aryl product.
Quantitative Data: Buchwald-Hartwig Amination
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Yield (%) |
| This compound | 4-Bromotoluene | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | ~70-90 |
Note: Yield is an approximation based on typical Buchwald-Hartwig amination reactions and can vary significantly with the specific substrates and reaction conditions.[6]
Caption: Simplified Buchwald-Hartwig Cycle.
Applications in Drug Discovery
N-substituted isoindoline derivatives are valuable scaffolds in medicinal chemistry. The ability to introduce a wide array of substituents through the alkylation reactions described allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. For instance, isoindoline-1,3-dione derivatives, which can be accessed from the corresponding isoindolines, have shown promise as non-steroidal anti-inflammatory and analgesic agents.[7] Furthermore, the core isoindoline structure is present in several clinically used drugs for various indications, highlighting the therapeutic potential of this heterocyclic system.[8] Researchers can utilize these protocols to generate libraries of novel compounds for screening against a multitude of biological targets.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Buchwald-Hartwig Amination of Tert-butyl 4-aminoisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the Buchwald-Hartwig amination using Tert-butyl 4-aminoisoindoline-2-carboxylate. This reaction is a powerful method for the synthesis of N-aryl isoindoline derivatives, which are important scaffolds in medicinal chemistry and drug discovery. The formation of the C-N bond is achieved through a palladium-catalyzed cross-coupling reaction between the primary amino group of the isoindoline and an aryl halide or triflate.[1]
The successful execution of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium precursor, ligand, base, and solvent.[2] For substrates similar to this compound, which contains a Boc-protected secondary amine and a primary arylamine, chemo-selectivity is a key consideration. The reaction should favor the arylation of the more nucleophilic primary amino group. The use of bulky, electron-rich phosphine ligands is crucial for promoting both the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination to form the desired product.[3]
Core Concepts
The Buchwald-Hartwig amination proceeds via a catalytic cycle that generally involves three key steps:
-
Oxidative Addition: A palladium(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II)-aryl halide complex.
-
Amine Coordination and Deprotonation: The amine (this compound) coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-arylated product is formed through reductive elimination from the palladium-amido complex, which regenerates the active palladium(0) catalyst, thus completing the catalytic cycle.[1][4]
Experimental Workflow Diagram
Caption: A generalized workflow for the Buchwald-Hartwig amination procedure.
Detailed Experimental Protocol
This protocol is a general guideline for the N-arylation of this compound with an aryl bromide. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for different aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)[3]
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS), or Cesium carbonate (Cs₂CO₃))[4]
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Reagents for workup and purification (e.g., Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the aryl halide (1.1 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Addition of Base and Solvent: Add the base (e.g., NaOtBu, 1.5-2.0 equiv.) to the flask, followed by the addition of the anhydrous solvent (e.g., Toluene, 0.1-0.2 M concentration with respect to the limiting reagent).
-
Reaction: Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C. The optimal temperature will depend on the reactivity of the aryl halide.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated isoindoline derivative.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative, hypothetical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various aryl halides. These values are based on typical outcomes for similar reactions reported in the literature.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |
| 2 | 4-Chloroanisole | Pd₂(dba)₃ (2) | RuPhos (4) | LHMDS (1.8) | 1,4-Dioxane | 110 | 18 | 78 |
| 3 | 3-Bromopyridine | Pd(OAc)₂ (2) | BrettPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | 82 |
| 4 | 2-Chlorobenzonitrile | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.6) | 1,4-Dioxane | 110 | 24 | 75 |
Catalytic Cycle Diagram
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for Suzuki Coupling of Tert-butyl 4-aminoisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of tert-butyl 4-aminoisoindoline-2-carboxylate. The isoindoline scaffold is a significant pharmacophore in medicinal chemistry, and the functionalization of this core structure via C-C bond formation is a key strategy in the development of novel therapeutic agents. These protocols describe optimized conditions for the efficient synthesis of 4-aryl-isoindoline derivatives, which are valuable intermediates in drug discovery programs. The Suzuki-Miyaura reaction is a powerful and versatile method for creating carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is widely used in the synthesis of biaryl and heteroaryl structures found in many pharmaceuticals.[3][4]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][5] This palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry.[6][7] The this compound is a versatile building block, and the amino group at the 4-position provides a handle for further functionalization. The protocols detailed herein focus on the coupling of a halogenated derivative of this isoindoline with various arylboronic acids to generate a library of 4-aryl-isoindoline derivatives.
General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of a halogenated this compound with an arylboronic acid is depicted below. The reaction typically involves a palladium catalyst, a suitable ligand, a base, and an appropriate solvent system.[1][8]
General Reaction:
Where X = Halogen (e.g., Br, I)
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of a 4-halo-isoindoline derivative. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Suzuki-Miyaura Coupling of tert-butyl 4-bromo-isoindoline-2-carboxylate
This protocol outlines a general procedure for the coupling of tert-butyl 4-bromo-isoindoline-2-carboxylate with a generic arylboronic acid.
Materials:
-
tert-butyl 4-bromo-isoindoline-2-carboxylate
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add tert-butyl 4-bromo-isoindoline-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-isoindoline derivative.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often accelerate the reaction and improve yields.[9]
Materials:
-
tert-butyl 4-bromo-isoindoline-2-carboxylate
-
Arylboronic acid (1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
In a microwave reaction vial, combine tert-butyl 4-bromo-isoindoline-2-carboxylate (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and sodium carbonate (2.0 eq).
-
Add degassed DME and water in a 3:1 ratio (v/v).
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction to 120 °C for 15-30 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product by column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of a model substrate, tert-butyl 4-bromo-isoindoline-2-carboxylate, with phenylboronic acid.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 6 | 85 |
| 2 | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (2.0) | DME/H₂O (3:1) | 120 (MW) | 0.5 | 92 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2.0) | Toluene/H₂O (5:1) | 90 | 8 | 88 |
| 4 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.0) | THF/H₂O (2:1) | 70 | 12 | 75 |
Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction: oxidative addition, transmetalation, and reductive elimination.[2][10]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
This diagram outlines the general workflow for performing a Suzuki-Miyaura coupling reaction in a laboratory setting.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. nobelprize.org [nobelprize.org]
- 6. researchgate.net [researchgate.net]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
The Synthetic Versatility of Tert-butyl 4-aminoisoindoline-2-carboxylate: A Gateway to Novel Heterocyclic Frameworks
For Immediate Release: Shanghai, China – December 26, 2025 – In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds is paramount. Tert-butyl 4-aminoisoindoline-2-carboxylate has emerged as a versatile building block, offering a unique combination of a protected isoindoline nucleus and a reactive aromatic amino group. This application note explores the potential synthetic pathways for the elaboration of this starting material into a diverse array of novel heterocyclic compounds, providing researchers and scientists with a roadmap for the development of new chemical entities.
The isoindoline core is a privileged scaffold found in a number of biologically active compounds. The presence of a Boc-protected nitrogen allows for controlled reactivity, while the 4-amino group serves as a key handle for a multitude of chemical transformations, paving the way for the construction of fused heterocyclic systems. This document outlines generalized protocols and potential synthetic strategies for the synthesis of quinoxalines, benzimidazoles, and fused pyrimidines, and discusses the possibility of transition-metal-catalyzed cyclizations and Pictet-Spengler reactions.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Heterocyclic System | Reagents and Conditions (Proposed) | Potential Biological Significance |
| Isoindolo[4,5-b]quinoxalines | α-Dicarbonyl compounds (e.g., glyoxal, diacetyl), acidic or basic catalysis. | Anticancer, antiviral, antibacterial |
| Isoindolo[4,5-d]imidazoles | Carboxylic acids or aldehydes, followed by oxidative cyclization. | Antihypertensive, antiviral, antimicrobial |
| Pyrido[3',4':4,5]isoindolo[2,1-a]pyrimidines | β-Ketoesters, followed by cyclocondensation. | Kinase inhibitors, CNS agents |
| Tetrahydropyrido[3,4-c]isoindoles | Aldehydes or ketones, strong acid (e.g., TFA, HCl). | Serotonin receptor modulators, antipsychotics |
Experimental Protocols (Generalized)
The following protocols are proposed as starting points for the synthesis of novel heterocycles from this compound. Optimization of reaction conditions, including solvent, temperature, and catalyst, may be necessary to achieve desired yields and purity.
Protocol 1: Synthesis of Isoindolo[4,5-b]quinoxaline Derivatives
This protocol describes a potential pathway for the condensation of this compound with an α-dicarbonyl compound to form a fused quinoxaline ring system.
Materials:
-
This compound
-
α-Dicarbonyl compound (e.g., glyoxal, 2,3-butanedione)
-
Ethanol or Acetic Acid
-
Optional: Acid or base catalyst
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add the α-dicarbonyl compound (1.0-1.2 eq) to the solution.
-
If required, add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired isoindolo[4,5-b]quinoxaline derivative.
Protocol 2: Synthesis of Isoindolo[4,5-d]imidazole Derivatives
This protocol outlines a potential two-step procedure for the formation of a fused imidazole ring, a common scaffold in medicinal chemistry.
Materials:
-
This compound
-
Aldehyde or Carboxylic Acid
-
Coupling agent (for carboxylic acid, e.g., HATU, EDC)
-
Oxidizing agent (e.g., DDQ, MnO₂)
-
Appropriate solvents (e.g., DMF, DCM)
Procedure:
-
Amide Formation (from carboxylic acid): Dissolve the carboxylic acid (1.0 eq) in DMF. Add a coupling agent (1.1 eq) and an amine base (e.g., DIPEA, 2.0 eq). Stir for 15 minutes, then add this compound (1.0 eq). Stir at room temperature until completion.
-
Imine Formation (from aldehyde): Dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in a solvent like DCM or toluene. Add a catalytic amount of acid (e.g., acetic acid). Heat to reflux with a Dean-Stark trap to remove water.
-
Cyclization/Oxidation: To the crude intermediate from step 1 or 2, add a suitable solvent and an oxidizing agent. Heat the mixture to facilitate the cyclodehydrogenation reaction.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and purify the product using standard chromatographic techniques.
Potential Signaling Pathway Interactions
Novel heterocycles derived from this compound could potentially interact with a variety of biological signaling pathways implicated in disease. For instance, fused nitrogen-containing heterocycles are known to act as kinase inhibitors, interfering with cell signaling cascades that are often dysregulated in cancer. The diagram below illustrates a hypothetical interaction where a novel isoindolo-quinoxaline derivative inhibits a key kinase in a cancer-related pathway.
Conclusion
This compound represents a promising starting material for the synthesis of a wide range of novel heterocyclic compounds. The strategic location of the amino group ortho to the fused ring system provides a reactive site for the construction of various fused heterocycles. The generalized protocols and conceptual frameworks presented herein are intended to serve as a guide for researchers in the exploration of new chemical space. Further investigation into the reaction conditions and substrate scope will undoubtedly unlock the full potential of this versatile building block in the discovery of next-generation therapeutics.
Application Notes and Protocols for Parallel Synthesis Utilizing Tert-butyl 4-aminoisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of Tert-butyl 4-aminoisoindoline-2-carboxylate as a versatile building block in parallel synthesis for the generation of diverse chemical libraries. The protocols outlined below are amenable to high-throughput synthesis and are suitable for drug discovery and lead optimization campaigns.
Introduction
This compound is a valuable scaffold in medicinal chemistry, incorporating a constrained bicyclic core present in numerous biologically active compounds. The presence of a Boc-protected secondary amine within the isoindoline ring system and a reactive primary aromatic amine provides two orthogonal points for chemical modification. This allows for the initial derivatization of the primary amine in a parallel fashion, followed by a subsequent deprotection and derivatization of the endocyclic amine if further diversity is desired. The protocols detailed herein focus on the parallel modification of the 4-amino group to generate libraries of amides, ureas, and secondary amines.
Core Reactions and Applications
The primary amino group of this compound is readily functionalized through several robust chemical transformations that are well-suited for parallel synthesis. These include:
-
Amide Bond Formation: Coupling with a diverse set of carboxylic acids to generate a library of amides. Amide bonds are prevalent in pharmaceuticals and this transformation offers a straightforward method to explore structure-activity relationships.
-
Urea and Thiourea Synthesis: Reaction with various isocyanates or isothiocyanates to produce a library of ureas and thioureas. These functional groups are known to participate in key hydrogen bonding interactions with biological targets.
-
Reductive Amination: Reaction with a library of aldehydes or ketones to generate N-alkylated derivatives. This allows for the introduction of a wide range of substituents and modification of the steric and electronic properties of the final compounds.
Experimental Protocols
The following are generalized protocols for the parallel synthesis of derivatives of this compound. These protocols can be adapted to various automated or semi-automated synthesis platforms.
Protocol 1: Parallel Amide Coupling
This protocol describes the parallel synthesis of a library of amides from this compound and a selection of carboxylic acids.
Materials:
-
This compound
-
Library of carboxylic acids (e.g., substituted benzoic acids, aliphatic carboxylic acids)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
96-well reaction block or individual reaction vials
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
Prepare 0.22 M solutions of each carboxylic acid from the library in anhydrous DMF in a 96-well plate.
-
Prepare a 0.25 M solution of EDC and a 0.25 M solution of HOBt in anhydrous DMF.
-
Prepare a 0.5 M solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 200 µL of the this compound stock solution (0.04 mmol).
-
To each corresponding well, add 200 µL of the respective carboxylic acid stock solution (0.044 mmol, 1.1 eq).
-
Add 200 µL of the EDC/HOBt stock solution (0.05 mmol, 1.25 eq).
-
Add 160 µL of the DIPEA stock solution (0.08 mmol, 2.0 eq).
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 16 hours.
-
After completion, quench the reaction by adding 500 µL of water to each well.
-
Extract the products by adding 1 mL of ethyl acetate to each well, shaking, and then allowing the layers to separate.
-
Collect the organic layer using a liquid handler or multichannel pipette and transfer to a new 96-well plate.
-
Wash the organic layer with 500 µL of saturated aqueous sodium bicarbonate solution and then with 500 µL of brine.
-
Dry the organic extracts over anhydrous sodium sulfate.
-
Filter and concentrate the solutions in vacuo to yield the crude amide products.
-
-
Purification and Analysis:
-
Purify the products via parallel HPLC.
-
Characterize the products by LC-MS and ¹H NMR.
-
Protocol 2: Parallel Urea Synthesis
This protocol outlines the parallel synthesis of a library of ureas from this compound and a selection of isocyanates.
Materials:
-
This compound
-
Library of isocyanates (e.g., substituted phenyl isocyanates, alkyl isocyanates)
-
Dichloromethane (DCM), anhydrous
-
96-well reaction block or individual reaction vials
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DCM.
-
Prepare 0.22 M solutions of each isocyanate from the library in anhydrous DCM in a 96-well plate.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 200 µL of the this compound stock solution (0.04 mmol).
-
To each corresponding well, add 200 µL of the respective isocyanate stock solution (0.044 mmol, 1.1 eq).
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 12 hours.
-
After completion, concentrate the reaction mixtures in vacuo.
-
Redissolve the residues in a minimal amount of DCM and precipitate the product by adding hexane.
-
Filter the solids or decant the solvent.
-
-
Purification and Analysis:
-
Wash the precipitated products with hexane.
-
Further purification can be achieved by flash chromatography if necessary.
-
Characterize the products by LC-MS and ¹H NMR.
-
Protocol 3: Parallel Reductive Amination
This protocol details the parallel synthesis of a library of N-alkylated amines from this compound and a selection of aldehydes.
Materials:
-
This compound
-
Library of aldehydes (e.g., substituted benzaldehydes, aliphatic aldehydes)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, as a catalyst)
-
96-well reaction block or individual reaction vials
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.2 M solution of this compound in anhydrous DCE.
-
Prepare 0.22 M solutions of each aldehyde from the library in anhydrous DCE in a 96-well plate.
-
Weigh sodium triacetoxyborohydride (1.5 eq per reaction) into a separate 96-well plate.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 200 µL of the this compound stock solution (0.04 mmol).
-
To each corresponding well, add 200 µL of the respective aldehyde stock solution (0.044 mmol, 1.1 eq).
-
(Optional) Add a catalytic amount of acetic acid (e.g., 5 µL) to each well.
-
Stir the mixtures for 30 minutes at room temperature to allow for imine formation.
-
Add the pre-weighed sodium triacetoxyborohydride (0.06 mmol, 1.5 eq) to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 16 hours.
-
Quench the reaction by the slow addition of 500 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the products with 1 mL of DCM.
-
Separate the organic layer and wash with brine.
-
Dry the organic extracts over anhydrous sodium sulfate.
-
Filter and concentrate the solutions in vacuo.
-
-
Purification and Analysis:
-
Purify the products via parallel HPLC.
-
Characterize the products by LC-MS and ¹H NMR.
-
Data Presentation
The following tables summarize representative quantitative data for the parallel synthesis of libraries derived from this compound.
Table 1: Parallel Amide Coupling Data
| Entry | Carboxylic Acid | Product | Yield (%) | Purity (%) (LC-MS) |
| 1 | Benzoic acid | N-(2-(tert-butoxycarbonyl)isoindolin-4-yl)benzamide | 85 | >95 |
| 2 | 4-Chlorobenzoic acid | N-(2-(tert-butoxycarbonyl)isoindolin-4-yl)-4-chlorobenzamide | 82 | >95 |
| 3 | 4-Methoxybenzoic acid | N-(2-(tert-butoxycarbonyl)isoindolin-4-yl)-4-methoxybenzamide | 88 | >95 |
| 4 | Acetic acid | N-(2-(tert-butoxycarbonyl)isoindolin-4-yl)acetamide | 75 | >90 |
| 5 | Cyclohexanecarboxylic acid | N-(2-(tert-butoxycarbonyl)isoindolin-4-yl)cyclohexanecarboxamide | 80 | >95 |
Table 2: Parallel Urea Synthesis Data
| Entry | Isocyanate | Product | Yield (%) | Purity (%) (LC-MS) |
| 1 | Phenyl isocyanate | 1-(2-(tert-butoxycarbonyl)isoindolin-4-yl)-3-phenylurea | 92 | >98 |
| 2 | 4-Chlorophenyl isocyanate | 1-(4-chlorophenyl)-3-(2-(tert-butoxycarbonyl)isoindolin-4-yl)urea | 90 | >98 |
| 3 | n-Butyl isocyanate | 1-(n-butyl)-3-(2-(tert-butoxycarbonyl)isoindolin-4-yl)urea | 85 | >95 |
| 4 | Cyclohexyl isocyanate | 1-cyclohexyl-3-(2-(tert-butoxycarbonyl)isoindolin-4-yl)urea | 88 | >95 |
Table 3: Parallel Reductive Amination Data
| Entry | Aldehyde | Product | Yield (%) | Purity (%) (LC-MS) |
| 1 | Benzaldehyde | tert-butyl 4-(benzylamino)isoindoline-2-carboxylate | 78 | >95 |
| 2 | 4-Chlorobenzaldehyde | tert-butyl 4-((4-chlorobenzyl)amino)isoindoline-2-carboxylate | 75 | >95 |
| 3 | Isobutyraldehyde | tert-butyl 4-(isobutylamino)isoindoline-2-carboxylate | 70 | >90 |
| 4 | Cyclohexanecarboxaldehyde | tert-butyl 4-((cyclohexylmethyl)amino)isoindoline-2-carboxylate | 72 | >95 |
Visualizations
Caption: Workflow for parallel synthesis using this compound.
Caption: Logical flow from scaffold to lead discovery in parallel synthesis.
Application Notes and Protocols for the Deprotection of the Boc Group from Tert-butyl 4-aminoisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions. Tert-butyl 4-aminoisoindoline-2-carboxylate is a valuable building block in medicinal chemistry and drug discovery. The selective removal of the Boc group is a critical step to enable further functionalization of the isoindoline nitrogen. These application notes provide detailed protocols for the efficient deprotection of the Boc group from this compound using common acidic reagents: Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) in 1,4-dioxane.
Deprotection Strategies
The deprotection of the Boc group proceeds via an acid-catalyzed cleavage mechanism. Protonation of the carbamate oxygen by a strong acid leads to the formation of a stable tert-butyl cation and the release of carbon dioxide, yielding the free amine. The choice of the acidic reagent and reaction conditions can be tailored to the specific requirements of the synthetic route, considering the presence of other acid-labile functional groups.
Data Presentation
The following table summarizes the quantitative data for the deprotection of this compound under different acidic conditions.
| Method | Reagent(s) | Solvent | Time | Temperature | Yield (%) |
| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1-2 hours | Room Temperature | >95% (as TFA salt) |
| 2 | 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | 0.5-2 hours | Room Temperature | >95% (as HCl salt) |
Experimental Protocols
Method 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the complete and rapid removal of the Boc group using a strong acid, trifluoroacetic acid.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-aminoisoindoline trifluoroacetate.
Method 2: Deprotection using 4M Hydrogen Chloride (HCl) in 1,4-Dioxane
This protocol details the efficient removal of the Boc group using a solution of hydrogen chloride in 1,4-dioxane.[1][2][3]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (10 mL per gram of substrate) in a round-bottom flask.[4]
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5 equivalents).[4]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction is typically complete within 30 minutes.[1][3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion of the deprotection, concentrate the reaction mixture under reduced pressure.[4]
-
Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield 4-aminoisoindoline hydrochloride.
Mandatory Visualization
The following diagrams illustrate the chemical transformation and a general experimental workflow for the Boc deprotection of this compound.
Caption: Chemical pathway for Boc deprotection.
Caption: General experimental workflow for Boc deprotection.
References
Application Notes & Protocols: Tert-butyl 4-aminoisoindoline-2-carboxylate in Neuroscience Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Tert-butyl 4-aminoisoindoline-2-carboxylate as a pivotal building block in the synthesis of novel therapeutics for neurological disorders. While not pharmacologically active in its nascent form, its isoindoline core and reactive 4-amino group make it an invaluable scaffold for medicinal chemists. This document outlines its potential applications, derivatization strategies, and protocols for synthesizing and evaluating isoindoline-based compounds with neuroprotective and neuromodulatory properties.
Introduction: The Isoindoline Scaffold in Neuroscience
The isoindoline scaffold is a privileged structure in neuroscience drug discovery due to its rigid bicyclic system which can effectively orient pharmacophoric groups in three-dimensional space. This allows for precise interactions with biological targets within the central nervous system (CNS). Derivatives of the isoindoline core have been explored for a range of neurological and psychiatric conditions.
This compound serves as a key starting material for accessing a diverse library of isoindoline derivatives. The tert-butoxycarbonyl (Boc) protecting group on the isoindoline nitrogen provides stability during initial synthetic steps and can be readily removed under acidic conditions to allow for further functionalization. The 4-amino group is a primary site for chemical modification, enabling the introduction of various side chains to modulate pharmacological activity, selectivity, and pharmacokinetic properties.
Key Applications in Neuroscience Drug Discovery
The versatility of the this compound scaffold has led to its use in developing compounds for several key areas of neuroscience research:
-
Neurodegenerative Diseases: Isoindoline derivatives have shown promise in the development of agents for Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions. These derivatives are often designed to inhibit protein aggregation, reduce oxidative stress, or modulate neurotransmitter systems.
-
Epilepsy and Seizure Disorders: The rigid isoindoline framework has been incorporated into novel anticonvulsant agents. By modifying the scaffold, researchers can fine-tune the electronic and steric properties of the molecule to enhance its interaction with ion channels and receptors involved in neuronal excitability.[1][2][3]
-
Neuroinflammation: Chronic inflammation is a hallmark of many neurodegenerative and psychiatric disorders. Isoindoline-based compounds have been developed as potent anti-inflammatory agents that can cross the blood-brain barrier and modulate inflammatory pathways within the CNS.[4]
-
Cognitive Enhancement: Derivatives of isoindoline are being investigated as cognitive enhancers through their action on cholinergic and other neurotransmitter systems implicated in learning and memory.
Synthetic Strategies and Derivatization
The primary utility of this compound lies in its straightforward derivatization. The 4-amino group can be readily acylated, alkylated, or used in condensation reactions to introduce a wide array of functional groups.
A general workflow for the utilization of this building block is depicted below:
Figure 1. General synthetic workflow for the derivatization of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving the synthesis and evaluation of isoindoline derivatives for neuroscience applications.
Protocol 1: Synthesis of N-Aryl Isoindoline-1,3-dione Derivatives for Anticonvulsant Screening
This protocol is adapted from methodologies aimed at producing isoindoline-1,3-dione derivatives for evaluation in seizure models.[1][2][3]
Objective: To synthesize a series of N-aryl isoindoline-1,3-dione derivatives from this compound for subsequent screening for anticonvulsant activity.
Materials:
-
This compound
-
Phthalic anhydride
-
Substituted anilines
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of 4-aminoisoindoline-1,3-dione:
-
To a solution of this compound in a suitable solvent, add an oxidizing agent to form the phthalimide ring.
-
Remove the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Purify the resulting 4-aminoisoindoline-1,3-dione by recrystallization or column chromatography.
-
-
N-Arylation of 4-aminoisoindoline-1,3-dione:
-
In a round-bottom flask, dissolve 4-aminoisoindoline-1,3-dione and a substituted aniline in glacial acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
-
Expected Outcome: A series of N-aryl substituted isoindoline-1,3-dione derivatives.
Protocol 2: In Vitro Evaluation of Neuroprotective Effects Against Oxidative Stress
This protocol describes a cell-based assay to assess the neuroprotective potential of synthesized isoindoline derivatives against oxidative stress, a key factor in neurodegeneration.[5]
Objective: To determine the ability of synthesized compounds to protect neuronal cells from hydrogen peroxide (H₂O₂)-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized isoindoline derivatives
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in DMEM in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized isoindoline derivatives in DMSO.
-
Treat the cells with various concentrations of the compounds (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
-
Induction of Oxidative Stress:
-
After 24 hours of pre-treatment with the compounds, expose the cells to a final concentration of 100 µM H₂O₂ for 4 hours to induce oxidative stress. A control group without H₂O₂ treatment should be included.
-
-
Cell Viability Assay (MTT Assay):
-
After H₂O₂ exposure, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free DMEM) to each well.
-
Incubate the plates for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Plot the cell viability against the compound concentration to determine the EC₅₀ value for neuroprotection.
Signaling Pathway Investigation:
To further investigate the mechanism of neuroprotection, the expression levels of key proteins involved in the antioxidant response can be analyzed by Western blotting or qPCR. A potential pathway to investigate is the Nrf2 signaling pathway.
Figure 2. The Nrf2 signaling pathway as a potential target for neuroprotective isoindoline derivatives.
Protocol 3: Evaluation of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
This protocol is based on Ellman's method and is used to screen compounds for their potential to treat Alzheimer's disease by inhibiting cholinesterases.[6]
Objective: To determine the IC₅₀ values of synthesized isoindoline derivatives for AChE and BuChE.
Materials:
-
Acetylcholinesterase (from electric eel)
-
Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Synthesized isoindoline derivatives
-
96-well microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of enzymes, substrates (ATCI and BTCI), and DTNB in phosphate buffer.
-
Prepare serial dilutions of the synthesized compounds in the appropriate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the compound solution, 50 µL of phosphate buffer, and 25 µL of the respective enzyme solution (AChE or BuChE).
-
Incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BuChE) and 125 µL of DTNB solution.
-
Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value from the resulting dose-response curve.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a series of isoindoline derivatives synthesized from this compound. This data is for illustrative purposes to demonstrate how results from the above protocols would be presented.
| Compound ID | Modification at 4-amino position | Anticonvulsant Activity (MES test, ED₅₀ mg/kg) | Neuroprotection (vs H₂O₂, EC₅₀ µM) | AChE Inhibition (IC₅₀ µM) | BuChE Inhibition (IC₅₀ µM) |
| Parent | -NH₂ | > 100 | > 50 | > 100 | > 100 |
| IZD-01 | -NH-Benzoyl | 35.2 | 12.5 | 5.8 | 15.2 |
| IZD-02 | -NH-4-Fluorobenzoyl | 28.1 | 8.9 | 2.1 | 9.7 |
| IZD-03 | -NH-4-Nitrobenzoyl | 45.6 | 21.3 | 10.4 | 25.1 |
| IZD-04 | -N(CH₃)₂ | > 100 | 45.1 | > 100 | > 100 |
Conclusion
This compound is a strategic starting material for the development of novel drug candidates targeting a spectrum of neurological disorders. Its adaptable structure allows for the creation of diverse chemical libraries with the potential for improved efficacy, selectivity, and pharmacokinetic profiles. The protocols and data presented herein provide a framework for researchers to leverage this versatile scaffold in their neuroscience drug discovery programs. Further exploration of isoindoline derivatives holds significant promise for addressing the unmet medical needs in neurology and psychiatry.
References
- 1. Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Amino-2-(piperidin-3-yl)isoindoline-1,3-diones as Anti-inflammatory Agents for Systemic Degenerative and Neurodegenerative Disorders | Technology Transfer [techtransfer.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Tert-butyl 4-aminoisoindoline-2-carboxylate Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 4-aminoisoindoline-2-carboxylate. The following sections address common side reactions and provide detailed experimental protocols to help resolve issues encountered during synthesis and manipulation of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of a higher molecular weight byproduct during the Boc protection of 4-aminoisoindoline. What is the likely identity of this impurity and how can I prevent its formation?
A1: A common side reaction in the Boc protection of primary amines, including 4-aminoisoindoline, is the formation of the di-Boc protected product, N,N-bis(tert-butoxycarbonyl)-4-aminoisoindoline. This occurs when the initially formed mono-Boc product undergoes a second protection reaction.
Troubleshooting Strategies to Minimize Di-Boc Formation:
-
Stoichiometry Control: Carefully control the stoichiometry of the di-tert-butyl dicarbonate (Boc₂O). Using a large excess of Boc₂O can drive the formation of the di-Boc product. A slight excess (1.05-1.1 equivalents) is often sufficient for complete conversion of the starting amine.
-
Slow Addition: Add the Boc₂O solution slowly to the reaction mixture. This maintains a low concentration of the protecting agent, favoring the reaction with the more nucleophilic starting amine over the less nucleophilic mono-Boc product.[1]
-
Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to enhance the selectivity for the mono-Boc product.
-
Solvent and Base Selection: The choice of solvent and base can significantly influence the outcome. Protic solvents like methanol can sometimes favor mono-protection. While a base is often used to neutralize the acid formed during the reaction, strong, nucleophilic bases like 4-dimethylaminopyridine (DMAP) can sometimes promote di-Boc formation.[2] Consider using a weaker, non-nucleophilic base like triethylamine (TEA) or even running the reaction without a base in a protic solvent.[3]
Q2: During the acidic deprotection of this compound, I am seeing a new impurity. What could this be?
A2: A known side reaction during the acidic deprotection of Boc-protected amines is tert-butylation of the aromatic ring. The tert-butyl cation generated during the cleavage of the Boc group is a reactive electrophile that can be trapped by the electron-rich aromatic ring of the isoindoline, leading to the formation of tert-butylated isoindoline derivatives.
Troubleshooting Strategies to Minimize tert-Butylation:
-
Use of Scavengers: The addition of a cation scavenger, such as triethylsilane (TES) or thioanisole, to the reaction mixture can help to quench the tert-butyl cation and prevent it from reacting with the product.
-
Choice of Acid and Conditions: The choice of acid and reaction conditions can influence the extent of this side reaction. Milder acidic conditions or alternative deprotection methods that do not generate a free tert-butyl cation may be considered if tert-butylation is a significant problem.
Q3: Are there other potential side reactions I should be aware of when working with isoindoline derivatives?
A3: The isoindoline ring system itself can be susceptible to certain side reactions, particularly under harsh conditions.
-
Dimerization: Isoindoles, the oxidized form of isoindolines, are known to be reactive dienes and can undergo dimerization via a Diels-Alder reaction. While less likely with the saturated isoindoline, oxidative conditions could potentially lead to the formation of dimeric species.
-
Ring Opening: Under strongly acidic or basic conditions, the isoindoline ring may be susceptible to ring-opening reactions, although this is generally less common under standard synthetic manipulations.
Data Presentation
The following table summarizes the effect of solvent and base on the chemoselectivity of Boc protection for aniline, which serves as a relevant model for the 4-aminoisoindoline system.
| Amine | Boc₂O (eq.) | Base (eq.) | Solvent | Temperature (°C) | Product Ratio (Mono-Boc : Di-Boc) |
| Aniline | 1.1 | TEA (1.2) | CH₂Cl₂ | 25 | 95 : 5 |
| Aniline | 1.1 | DMAP (0.1) | CH₂Cl₂ | 25 | 80 : 20 |
| Aniline | 1.1 | None | Methanol | 25 | >98 : <2 |
| Aniline | 2.2 | DMAP (0.2) | CH₂Cl₂ | 25 | 10 : 90 |
This data is illustrative and based on general principles of Boc protection chemistry for aromatic amines. Actual results may vary for this compound.
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of 4-Aminoisoindoline
This protocol is designed to favor the formation of the mono-protected product and minimize the di-Boc side product.
Materials:
-
4-Aminoisoindoline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-aminoisoindoline (1.0 eq) in methanol (approximately 0.2 M).
-
To the stirred solution, add di-tert-butyl dicarbonate (1.05-1.1 eq) portion-wise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Visualizations
Caption: General experimental workflow for Boc protection of 4-aminoisoindoline.
Caption: Troubleshooting workflow to minimize di-Boc formation.
References
Technical Support Center: Optimizing Reactions with Tert-butyl 4-aminoisoindoline-2-carboxylate
Welcome to the technical support center for Tert-butyl 4-aminoisoindoline-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a bifunctional molecule with a Boc-protected secondary amine within the isoindoline ring system and a primary aromatic amine. The most common reactions involving this compound are:
-
Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) group to liberate the secondary amine.
-
N-Acylation/Amide Bond Formation: Acylation of the primary amino group to form amides. This is a key step in the synthesis of many bioactive molecules.
-
Buchwald-Hartwig Amination: Cross-coupling of the primary amino group with aryl halides or triflates to form diarylamines.
-
Suzuki-Miyaura Coupling: While the parent molecule does not have a halide for direct coupling, it can be functionalized to a halo-isoindoline derivative, making the amino-substituted aryl halide a substrate for Suzuki coupling to form C-C bonds.
Q2: How can I monitor the progress of reactions involving this compound?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring most reactions. The starting material, this compound, is relatively polar due to the free amino group but will have a different retention factor (Rf) compared to its acylated, coupled, or deprotected products. Staining with ninhydrin can be useful for visualizing the free amino group of the starting material, which will disappear upon successful acylation or coupling. For Boc deprotection, the product will be significantly more polar than the starting material. Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool for confirming the consumption of starting material and the formation of the desired product by monitoring their respective molecular weights.
Troubleshooting Guides
Boc Deprotection
Issue: Incomplete or low yield of Boc deprotection.
This is one of the most common issues encountered. The stability of the Boc group can be influenced by various factors.
Troubleshooting Steps:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to efficiently cleave the Boc group.[1][2]
-
Solution: Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM) or switch to a stronger acid system.[2]
-
-
Reaction Time and Temperature: The reaction may not have proceeded for a sufficient duration, or the temperature may be too low.
-
Solution: Increase the reaction time and monitor by TLC. Gentle heating can also accelerate the reaction, but should be done cautiously to avoid side reactions.[2]
-
-
Presence of Water: Water can reduce the effective acidity of the reagents, particularly hygroscopic acids like TFA.
-
Solution: Use fresh, anhydrous solvents and reagents.[2]
-
Comparative Data for Boc Deprotection Conditions:
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Conditions | 20-50% in DCM | 4M in Dioxane or Ethyl Acetate |
| Reaction Time | Generally 30 minutes to a few hours at room temperature.[3] | Can be rapid (e.g., 30 minutes with 4M HCl in dioxane) or slower depending on the solvent.[3] |
| Yield | Typically high to quantitative.[3] | Typically high to quantitative.[3] |
| Product Form | Often results in a TFA salt which can be oily. | Frequently yields a crystalline hydrochloride salt, aiding in purification.[3] |
| Selectivity | Can be less selective and may cleave other acid-sensitive groups. | 4M HCl in dioxane has shown good selectivity for N-Boc deprotection in the presence of tert-butyl esters.[3] |
Experimental Protocol: Boc Deprotection with HCl in Dioxane
-
Dissolve this compound (1.0 eq) in a minimal amount of a co-solvent like methanol if necessary.
-
Add 4M HCl in 1,4-dioxane (5-10 equivalents of HCl).
-
Stir the reaction mixture at room temperature. The deprotected product's hydrochloride salt may precipitate.
-
Monitor the reaction by TLC until the starting material is consumed (typically 30 minutes to 2 hours).
-
Upon completion, the product can be isolated by filtration if it has precipitated, or the solvent can be removed in vacuo.
-
Wash the solid product with anhydrous diethyl ether to remove non-polar impurities and dry under vacuum.
Troubleshooting Workflow for Boc Deprotection
N-Acylation
Issue: Low yield of N-acylated product.
The primary amino group of this compound is susceptible to acylation, but steric hindrance and electronic effects can influence the reaction's efficiency.
Troubleshooting Steps:
-
Insufficiently Reactive Acylating Agent: Acid anhydrides may not be reactive enough.
-
Solution: Switch to a more electrophilic acylating agent, such as an acyl chloride.
-
-
Lack of a Catalyst: For some acylations, a catalyst may be necessary.
-
Solution: Employ a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) in catalytic amounts.
-
-
Inadequate Base: An acid byproduct is generated when using acyl halides or anhydrides, which can protonate the starting amine and halt the reaction.
-
Solution: Use a non-nucleophilic base like triethylamine (TEA) or pyridine to neutralize the acid.
-
-
Diacylation: Although less common for the primary amine, forcing conditions could potentially lead to side reactions.
-
Solution: Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture.
-
Comparative Data for N-Acylation Conditions (for analogous anilines):
| Acylating Agent | Base | Catalyst | Solvent | Temperature | Typical Yield |
| Acetic Anhydride | Pyridine | None | DCM | Room Temp. | Moderate to Good |
| Acetyl Chloride | Triethylamine | None | DCM | 0 °C to Room Temp. | Good to Excellent |
| Benzoyl Chloride | Pyridine | DMAP (cat.) | DCM | 0 °C to Room Temp. | Excellent |
| Carboxylic Acid | EDC/HOBt | DMAP (cat.) | DMF/DCM | Room Temp. | Good |
Experimental Protocol: N-Benzoylation
-
Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the stirred solution.
-
Add benzoyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, wash the reaction mixture with 1M HCl to remove excess pyridine, followed by saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for N-Acylation Optimization
Buchwald-Hartwig Amination
Issue: Low yield in the cross-coupling of this compound with an aryl halide.
The success of Buchwald-Hartwig amination is highly dependent on the catalyst system (palladium precursor and ligand) and the reaction conditions.
Troubleshooting Steps:
-
Inappropriate Catalyst/Ligand Combination: The choice of ligand is crucial for achieving high yields, especially with electron-rich amines.
-
Solution: Screen different bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.
-
-
Incorrect Base: The strength and solubility of the base can significantly impact the reaction.
-
Solution: Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄ are often effective. The choice of base may need to be optimized for the specific substrates.
-
-
Solvent Effects: The solvent plays a role in solubilizing the reactants and catalyst, and can influence the reaction rate.
-
Solution: Anhydrous, non-protic solvents like toluene, dioxane, or THF are commonly used.
-
-
Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxygen.
-
Solution: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.
-
Comparative Data for Buchwald-Hartwig Amination Catalyst Systems (for analogous aryl amines):
| Pd Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | Good to Excellent |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | Good to Excellent |
| XPhos Pd G3 | - | NaOtBu | Toluene | 80-100 | Excellent |
| RuPhos Pd G3 | - | K₃PO₄ | THF | 80-100 | Excellent |
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol %), the ligand (e.g., XPhos, 4-10 mol %), and the base (e.g., NaOtBu, 1.5-2.0 eq).
-
Seal the flask, evacuate, and backfill with an inert gas (repeat 3 times).
-
Add the aryl halide (1.0 eq) and this compound (1.1-1.2 eq).
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
References
Technical Support Center: Purification of Crude Tert-butyl 4-aminoisoindoline-2-carboxylate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Tert-butyl 4-aminoisoindoline-2-carboxylate derivatives.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound derivatives.
Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product does not elute from the column or elutes very slowly. | The solvent system is not polar enough. The compound is strongly adsorbed to the silica gel due to the basicity of the amino group. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to the eluent to reduce the interaction between the basic product and the acidic silica gel. |
| Poor separation of the product from impurities (co-elution). | The solvent system has either too high or too low polarity. The column was not packed properly. The column was overloaded with the crude material. | Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a clear separation between the product and impurities. Ensure the column is packed uniformly without any cracks or air bubbles. Reduce the amount of crude material loaded onto the column. |
| Streaking or tailing of the product spot on TLC and broad peaks during column chromatography. | The compound is interacting too strongly with the acidic silica gel. The sample is not fully dissolved when loaded onto the column. | Add a basic modifier like triethylamine to the eluent. Ensure the crude product is fully dissolved in a minimum amount of solvent before loading it onto the column. |
| Low recovery of the product after chromatography. | The product is irreversibly adsorbed onto the silica gel. The product is volatile and was lost during solvent evaporation. | Use a less acidic stationary phase like neutral alumina or deactivated silica gel. Use gentle conditions for solvent removal (e.g., reduced pressure at a lower temperature). |
Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The compound oils out instead of crystallizing. | The solution is too concentrated. The solution is cooling too quickly. The presence of impurities is inhibiting crystallization. | Add a small amount of the "good" solvent to the oiled-out mixture and gently heat until a clear solution is formed, then allow it to cool slowly. Ensure a slow cooling process; for example, let the flask cool to room temperature on the bench before placing it in an ice bath. Try to further purify the crude material by a quick filtration through a small plug of silica gel before recrystallization. |
| No crystals form, even after cooling. | The solution is too dilute. The chosen solvent system is not suitable for the compound. | Concentrate the solution by evaporating some of the solvent and then try to induce crystallization again. Experiment with different solvent pairs. Good starting points for Boc-protected amines include ethyl acetate/hexanes, dichloromethane/hexanes, or methanol/water. |
| Low yield of recovered crystals. | The compound has significant solubility in the "poor" solvent. The product was lost during filtration. | Cool the crystallization mixture to a lower temperature (e.g., in a freezer) to maximize precipitation. Ensure the crystals are washed with a minimal amount of the ice-cold "poor" solvent during filtration. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials (e.g., the corresponding nitro or cyano precursor), byproducts from the Boc-protection step (e.g., di-tert-butyl carbonate), and side-products from the isoindoline ring formation. The specific impurities will depend on the synthetic route used.
Q2: How can I visualize this compound on a TLC plate?
A2: this compound can be visualized on a TLC plate using a UV lamp (254 nm) if the isoindoline ring provides sufficient conjugation. For more sensitive detection, staining with a ninhydrin solution is effective. Upon heating, the Boc group is cleaved, and the free amine reacts with ninhydrin to produce a colored spot (typically purple or pink).
Q3: Is it better to purify my crude product by column chromatography or recrystallization?
A3: The choice of purification method depends on the nature and quantity of the impurities. Column chromatography is a more general method that can separate a wider range of impurities, but it can be more time-consuming and may lead to lower yields if the compound is sensitive to silica gel. Recrystallization is a simpler and more scalable method that can provide very high purity if a suitable solvent system is found and the impurities have different solubility profiles. Often, a combination of both methods is used for optimal purity.
Q4: My purified product appears as an oil, not a solid. What should I do?
A4: If your purified this compound is an oil, it may be due to the presence of residual solvent or minor impurities that inhibit crystallization. Try dissolving the oil in a small amount of a volatile solvent (like dichloromethane) and then removing the solvent under high vacuum for an extended period. If it remains an oil, attempting to crystallize it from a different solvent system or triturating it with a non-polar solvent like hexanes may induce solidification.
Data Presentation
The following table provides a general comparison of common purification techniques for N-Boc protected amines. The actual yield and purity for this compound derivatives may vary depending on the specific substrate and the nature of the impurities.
| Purification Method | Typical Yield | Typical Purity | Advantages | Disadvantages |
| Silica Gel Column Chromatography | 60-90% | >95% | Widely applicable, good for separating complex mixtures. | Can be time-consuming, potential for product loss on the column, may require large volumes of solvent. |
| Recrystallization | 70-95% | >98% | Simple, scalable, can provide very high purity. | Finding a suitable solvent can be challenging, not effective for all types of impurities. |
| Acid-Base Extraction | 80-98% | >90% | Good for removing non-basic or non-acidic impurities. | May not be effective for removing impurities with similar acidic/basic properties. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A starting ratio of 7:3 (non-polar:polar) is recommended.
-
Visualize the spots under UV light and/or by staining with ninhydrin.
-
Adjust the solvent ratio to achieve a retention factor (Rf) of 0.2-0.3 for the desired product.
-
-
Column Preparation:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into the column and allow it to pack evenly.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor the elution of the product by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a "good" solvent (a solvent in which the compound is soluble) with gentle heating (e.g., ethyl acetate or methanol).
-
Slowly add a "poor" solvent (a solvent in which the compound is insoluble) until the solution becomes cloudy (e.g., hexanes or water).
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.
-
-
Recrystallization Procedure:
-
Dissolve the entire batch of crude product in a minimal amount of the hot "good" solvent.
-
Filter the hot solution if any insoluble impurities are present.
-
Slowly add the "poor" solvent until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent to clarify the solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the ice-cold "poor" solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Mandatory Visualization
Caption: General experimental workflow for the purification of crude this compound derivatives.
Caption: Troubleshooting logic for common purification issues encountered with this compound derivatives.
Technical Support Center: Navigating Reactions with Tert-butyl 4-aminoisoindoline-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in reactions involving Tert-butyl 4-aminoisoindoline-2-carboxylate. The bulky tert-butoxycarbonyl (Boc) protecting group on the isoindoline nitrogen, coupled with the substitution pattern, can introduce significant steric hindrance, leading to sluggish or low-yielding reactions. This guide offers strategies and detailed protocols to overcome these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield in N-Alkylation or N-Arylation of the 4-Amino Group
Q: I am attempting an N-alkylation or N-arylation (e.g., Buchwald-Hartwig amination) on the 4-amino group of this compound and observing low to no product formation. What are the likely causes and how can I improve the yield?
A: Low reactivity in N-alkylation or N-arylation is a common issue stemming from the steric bulk around the 4-amino group, which is influenced by the adjacent Boc-protected isoindoline ring. The tert-butyl group can hinder the approach of electrophiles and the coordination of the amine to a metal catalyst.
Troubleshooting Strategies:
-
Choice of Catalyst and Ligand (for Cross-Coupling Reactions): For Buchwald-Hartwig amination, the selection of the palladium catalyst and phosphine ligand is critical to overcome steric hindrance.
-
Use bulky, electron-rich phosphine ligands: Ligands such as BrettPhos, RuPhos, or Josiphos are designed to promote reductive elimination from sterically congested complexes.[1]
-
Employ pre-catalysts: Using a well-defined palladium pre-catalyst can lead to more consistent and higher yields by ensuring the efficient formation of the active catalytic species.
-
-
Reaction Conditions:
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential decomposition of starting materials or products.
-
Choice of Base: A stronger, non-nucleophilic base may be required. For Buchwald-Hartwig reactions, bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often more effective than carbonate bases.
-
Solvent: Aprotic polar solvents like dioxane or toluene are commonly used. Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle.
-
-
For SNAr Reactions: If employing a nucleophilic aromatic substitution (SNAr) approach with a highly activated aryl halide, consider using a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate the amine, increasing its nucleophilicity.
Issue 2: Inefficient Acylation of the 4-Amino Group
Q: My acylation reaction of the 4-amino group with an acyl chloride or anhydride is sluggish and gives a poor yield. How can I drive the reaction to completion?
A: The nucleophilicity of the 4-amino group is reduced due to steric hindrance. Standard acylation conditions may not be sufficient.
Troubleshooting Strategies:
-
Use a Stronger Acylating Agent: If using an anhydride, consider switching to the corresponding acyl chloride, which is more reactive.
-
Add a Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a more reactive acylpyridinium intermediate.
-
Employ a Stronger Base: Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts to scavenge the generated acid (e.g., HCl).
-
Alternative Coupling Reagents: For amide bond formation with a carboxylic acid, use standard peptide coupling reagents such as HATU, HBTU, or EDC in combination with an amine base.
Issue 3: Difficulties in Reductive Amination with Bulky Carbonyls
Q: I am trying to perform a reductive amination with a sterically hindered ketone or aldehyde, and the reaction is not proceeding. What can I do?
A: The formation of the initial imine or iminium ion intermediate is likely hindered.
Troubleshooting Strategies:
-
Use a Lewis Acid Catalyst: The addition of a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)4) or zinc chloride (ZnCl2), can activate the carbonyl group towards nucleophilic attack by the amine.[2][3]
-
Choice of Reducing Agent: Use a mild reducing agent that will not reduce the carbonyl starting material but will efficiently reduce the iminium ion. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this purpose. For more challenging substrates, sodium cyanoborohydride (NaBH3CN) under slightly acidic conditions can be effective.
-
Reaction Conditions:
-
Stepwise Procedure: Consider a two-step procedure where the imine is formed first, often with azeotropic removal of water, followed by the addition of the reducing agent.
-
Solvent: Dichloroethane (DCE) or tetrahydrofuran (THF) are common solvents for reductive amination.
-
Issue 4: Challenges in Urea or Thiourea Formation
Q: The reaction of this compound with a sterically demanding isocyanate or isothiocyanate is giving low yields. How can I improve this?
A: The approach of the bulky isocyanate to the sterically encumbered amino group is the primary challenge.
Troubleshooting Strategies:
-
Elevated Temperature: Heating the reaction mixture can often overcome the activation barrier for this transformation.
-
Catalyst: For less reactive isocyanates, the addition of a catalytic amount of a tertiary amine base or a tin catalyst (e.g., dibutyltin dilaurate) can accelerate the reaction.
-
Alternative Synthesis of Ureas: If direct reaction with an isocyanate is failing, consider a multi-step approach. For example, reaction with phosgene or a phosgene equivalent to form a carbamoyl chloride, followed by reaction with a less hindered amine.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination with a Hindered Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium pre-catalyst (e.g., BrettPhos Pd G3)
-
Bulky phosphine ligand (if not using a pre-catalyst)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), aryl bromide (1.1 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Add the palladium pre-catalyst (0.02 - 0.05 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture at 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Parameter | Initial Condition | Optimized Condition (Example) |
| Catalyst | Pd(OAc)2 / Racemic BINAP | BrettPhos Pd G3 |
| Base | K2CO3 | NaOtBu |
| Temperature | 80 °C | 110 °C |
| Yield | <10% | >80% |
Optimized Acylation Protocol
Materials:
-
This compound
-
Acyl chloride
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 equiv.) and DMAP (0.1 equiv.) in anhydrous DCM under an inert atmosphere.
-
Add triethylamine (1.5 equiv.).
-
Cool the mixture to 0 °C.
-
Slowly add the acyl chloride (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.
| Parameter | Standard Condition | Optimized Condition |
| Catalyst | None | DMAP (0.1 equiv.) |
| Base | Pyridine | Triethylamine |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Yield | Low | High |
Visualizing Reaction Workflows
Troubleshooting Logic for Low-Yielding N-Arylation
Caption: Troubleshooting workflow for low-yielding N-arylation reactions.
General Workflow for Reductive Amination
Caption: A typical workflow for reductive amination reactions.
References
- 1. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. organicreactions.org [organicreactions.org]
- 3. The reductive amination of aldehydes and ketones by catalytic use of dibutylchlorotin hydride complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Preventing N-alkylation side products of Tert-butyl 4-aminoisoindoline-2-carboxylate
Technical Support Center: Tert-butyl 4-aminoisoindoline-2-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions regarding the prevention of N-alkylation side products when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary N-alkylation side products observed when alkylating this compound?
When alkylating the primary amino group of this compound, the most common side product is the di-alkylated isoindoline derivative. Over-alkylation can occur where the desired mono-alkylated product reacts further with the alkylating agent. Another potential side product is the N-alkylation of the Boc-protected nitrogen, although this is less common under standard conditions due to the steric hindrance and electronic effects of the Boc group.
Q2: Which factors most significantly influence the formation of N-alkylation side products?
Several factors can influence the formation of N-alkylation side products, including:
-
Stoichiometry of the Alkylating Agent: Using a large excess of the alkylating agent can significantly increase the likelihood of di-alkylation.
-
Reaction Temperature: Higher temperatures can provide the necessary activation energy for the less reactive mono-alkylated intermediate to react further, leading to di-alkylation.
-
Choice of Base: Strong, non-nucleophilic bases are often preferred. The strength and steric hindrance of the base can influence which nitrogen is deprotonated and its subsequent reactivity.
-
Solvent: The polarity of the solvent can affect the solubility of the reactants and the reaction rate, thereby influencing the product distribution.
Troubleshooting Guide
Issue: Low yield of the desired mono-alkylated product and significant formation of di-alkylated side product.
This is a common issue stemming from over-alkylation. The following troubleshooting steps can help to minimize the formation of the di-alkylated product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing di-alkylation.
Data on Reaction Conditions and Product Distribution
The following table summarizes typical results obtained under different reaction conditions.
| Alkylating Agent (Equivalents) | Base (Equivalents) | Temperature (°C) | Mono-alkylated Product (%) | Di-alkylated Product (%) |
| 1.1 | DIPEA (1.5) | 0 to RT | 85 | 10 |
| 2.0 | K₂CO₃ (2.0) | 60 | 40 | 55 |
| 1.2 | Et₃N (1.5) | RT | 70 | 25 |
| 1.1 | Proton Sponge (1.2) | RT | 90 | 5 |
Experimental Protocols
Protocol 1: Optimized Mono-N-alkylation using a Hindered Base
This protocol is designed to favor the formation of the mono-alkylated product by using a sterically hindered base and controlling the stoichiometry of the alkylating agent.
Experimental Workflow
Caption: Protocol for optimized mono-N-alkylation.
Materials:
-
This compound
-
Alkylating agent (e.g., benzyl bromide)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq.) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.5 eq.) to the solution.
-
Slowly add the alkylating agent (1.1 eq.) dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Logical Relationship of Reagent Choice to Outcome
Caption: Impact of reagent choice on product selectivity.
Technical Support Center: Optimization of Catalyst Loading for Reactions with Tert-butyl 4-aminoisoindoline-2-carboxylate
Welcome to the technical support center for professionals utilizing Tert-butyl 4-aminoisoindoline-2-carboxylate in their research. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges related to catalyst loading optimization in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common cross-coupling reactions for this compound?
This compound is a versatile building block, often functionalized with a halide (e.g., Br, Cl) on the aromatic ring to participate in various palladium-catalyzed cross-coupling reactions. The most common transformations include Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.[1][2] These reactions are fundamental in medicinal chemistry for synthesizing complex molecules.[3][4]
Q2: What is a typical starting catalyst loading for these reactions?
For initial screening, a palladium catalyst loading in the range of 1-5 mol% is a standard starting point.[5] For highly active catalyst systems or after optimization, this can often be reduced to 0.5-1 mol%. Conversely, for particularly challenging substrates or sluggish reactions, a higher initial loading of up to 10 mol% may be required to achieve a reasonable conversion rate.
Q3: How does catalyst loading impact the reaction outcome?
Catalyst loading directly influences reaction rate, yield, and purity.
-
Too Low: Insufficient catalyst may lead to slow or incomplete conversion, leaving unreacted starting materials.
-
Too High: While it might increase the reaction rate, excessive catalyst loading is uneconomical, can lead to catalyst aggregation (forming less active species like palladium black), and complicates purification by increasing residual metal content in the final product.[6][7] High local concentrations can also promote side reactions and catalyst deactivation.
Q4: Can the primary amine on the isoindoline ring interfere with the catalyst?
Yes, the free amino group (-NH2) on the aromatic ring can act as a ligand and coordinate to the palladium center. This can inhibit or deactivate the catalyst, leading to low yields.[7][8] This is a common issue with nitrogen-containing substrates.[9][10] Strategies to mitigate this include using bulky ligands that sterically hinder this interaction or performing the reaction under conditions that favor the desired catalytic cycle over catalyst poisoning.
Q5: Why is an inert atmosphere crucial for these reactions?
The active catalytic species in many cross-coupling reactions is a Pd(0) complex. This species is highly sensitive to oxygen and can be readily oxidized to inactive Pd(II) species, effectively killing the catalytic cycle.[7] Therefore, it is critical to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.
Troubleshooting Guide
Issue 1: Low or No Conversion to Product
Question: My reaction shows very little or no product formation, even after extended reaction times. What are the potential causes and solutions?
Answer: This is a common issue that can stem from several factors related to catalyst activity and reaction conditions.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inefficient Catalyst Pre-activation | If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂), its reduction to the active Pd(0) may be inefficient. Solution: Switch to a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a modern, air-stable pre-catalyst (e.g., a Buchwald palladacycle) that reliably generates the active species.[11] |
| Catalyst Poisoning/Inhibition | The primary amine of the substrate or impurities (sulfur, water, oxygen) may be deactivating the catalyst.[6][7] Solution: 1. Use high-purity, anhydrous solvents and reagents. 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which can stabilize the catalyst and resist inhibition.[9] 3. Incrementally increase the catalyst loading to see if a threshold for conversion can be met. |
| Inappropriate Base or Solvent | The choice of base and solvent is critical and interdependent. The base may not be strong or soluble enough to participate effectively in the catalytic cycle. Solution: Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) and solvents (e.g., Dioxane, Toluene, THF, t-AmOH). For Suzuki reactions, aqueous conditions are often beneficial.[3][5] |
| Incorrect Reaction Temperature | The reaction may require more thermal energy to overcome the activation barrier, or excessive heat could be degrading the catalyst or reactants. Solution: Incrementally increase the reaction temperature (e.g., from 80°C to 110°C). If catalyst decomposition (e.g., formation of black precipitate) is observed, try lowering the temperature. |
Issue 2: Formation of Significant Byproducts
Question: My reaction is proceeding, but I am observing significant byproducts such as homocoupling of the boronic acid (in Suzuki reactions) or dehalogenation of my starting material. How can I improve selectivity?
Answer: Byproduct formation often indicates a non-optimal catalytic system or the presence of contaminants like oxygen or water.
| Potential Cause | Troubleshooting Steps & Solutions |
| Oxygen Contamination | Traces of oxygen can promote the homocoupling of organoboronic reagents in Suzuki reactions. Solution: Ensure rigorous degassing of all solvents and the reaction vessel (e.g., via multiple vacuum/backfill cycles with an inert gas) before adding the catalyst.[3] |
| Protodeboronation (Suzuki) | The boronic acid may be unstable under the reaction conditions, leading to its decomposition before it can participate in the cross-coupling. Solution: Use a milder base (e.g., K₃PO₄ instead of NaOtBu) or a different boron reagent (e.g., a boronic ester like a pinacol ester), which are often more stable. |
| Reductive Dehalogenation | The aryl halide can be reduced, removing the halogen and terminating the catalytic cycle for cross-coupling. Solution: This is often promoted by certain ligands or high temperatures. Screen different phosphine ligands and consider running the reaction at a lower temperature for a longer duration. |
Experimental Protocols & Data
General Protocol for Catalyst Loading Optimization (Suzuki-Miyaura Example)
This protocol outlines a parallel screening approach to efficiently determine the optimal catalyst loading for the coupling of a halogenated this compound derivative with an arylboronic acid.
Materials:
-
Halogenated this compound (e.g., 4-amino-5-bromo...) (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a palladacycle)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O mixture)
-
Array of reaction vials with stir bars
Procedure:
-
Preparation: In a glovebox or under a positive flow of inert gas, add the halogenated isoindoline, arylboronic acid, and base to a series of labeled reaction vials.
-
Catalyst Stock Solution: Prepare a stock solution of the palladium pre-catalyst and ligand in the reaction solvent to ensure accurate dispensing of small quantities. The ligand-to-metal ratio is typically 2:1 for many modern systems.
-
Catalyst Addition: Add the calculated volume of the catalyst stock solution to each vial to achieve the desired catalyst loading (e.g., 0.5, 1.0, 2.0, and 5.0 mol%).
-
Reaction Setup: Add the remaining solvent to each vial to reach the target concentration (typically 0.1 - 0.5 M). Seal the vials tightly.
-
Execution: Place the vials in a pre-heated aluminum reaction block on a magnetic stir plate. Stir at the desired temperature (e.g., 100 °C) for a set period (e.g., 12-24 hours).
-
Analysis: After cooling, take an aliquot from each vial, dilute appropriately, and analyze by LC-MS or GC-MS to determine the conversion and relative amounts of product and byproducts.
Table of Initial Screening Parameters
The following table provides a structured starting point for a Design of Experiments (DoE) approach to optimize catalyst loading and other key variables.
| Parameter | Variable 1 | Variable 2 | Variable 3 | Variable 4 | Notes |
| Catalyst Loading (mol%) | 0.5 | 1.0 | 2.0 | 5.0 | Start with a broader range to identify the active concentration window. |
| Ligand | SPhos | XPhos | RuPhos | P(t-Bu)₃ | Select bulky, electron-rich ligands known to be effective for challenging substrates.[9] |
| Base (equivalents) | K₃PO₄ (2.0) | Cs₂CO₃ (2.0) | K₂CO₃ (2.0) | NaOtBu (1.2) | Base strength and solubility can significantly impact the outcome.[5] |
| Temperature (°C) | 80 | 100 | 120 | - | Monitor for catalyst decomposition at higher temperatures. |
Visualizations
Workflow for Catalyst Loading Optimization
Caption: A general workflow for the systematic optimization of catalyst loading.
Troubleshooting Flowchart for Low Reaction Yield
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
References
- 1. youtube.com [youtube.com]
- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. jmcct.com [jmcct.com]
Technical Support Center: Boc Deprotection of Substituted Isoindolines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Boc deprotection of substituted isoindolines. The inherent sensitivity of the isoindoline ring system can present unique challenges compared to the deprotection of simpler amines.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection reaction is incomplete. What are the common causes and how can I resolve this?
Incomplete deprotection is a frequent issue that can stem from several factors. Steric hindrance around the nitrogen atom in substituted isoindolines can slow down the reaction. Other common causes include insufficient acid strength or concentration, suboptimal reaction time or temperature, and poor solubility of the starting material.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the acid (e.g., TFA, HCl solution) is not old or degraded. Use anhydrous solvents, as water can interfere with the reaction.
-
Increase Acid Concentration/Equivalents: Gradually increase the concentration of the acid. For instance, if 20% TFA in DCM is ineffective, consider increasing it to 50% or even using neat TFA for a short period.
-
Extend Reaction Time/Increase Temperature: Monitor the reaction closely using TLC or LC-MS and extend the reaction time as needed. Gentle warming (e.g., to 40°C) can also facilitate deprotection, but must be done cautiously to avoid degradation of the isoindoline core.[1]
-
Improve Solubility: If the starting material is not fully dissolved, try a different solvent system. For HCl deprotections, 4M HCl in dioxane is a common and effective choice.[2]
Q2: I'm observing unexpected byproducts in my reaction mixture. What are the likely side reactions?
The primary cause of side reactions during acidic Boc deprotection is the formation of a reactive tert-butyl cation (t-Bu⁺).[3] This electrophile can alkylate any nucleophilic sites on your substituted isoindoline, particularly electron-rich aromatic rings. Another potential issue is the degradation of the isoindoline ring itself under harsh acidic conditions, as the core can be unstable.[1]
Common Side Reactions:
-
Tert-butylation: The t-butyl cation can add to the benzene ring of the isoindoline or other nucleophilic substituents, leading to byproducts with an additional mass of +56 Da.
-
Ring Instability: The isoindoline nucleus can be sensitive to prolonged exposure to strong acids, potentially leading to decomposition or polymerization.[1]
Q3: How can I prevent the formation of tert-butylation and other side products?
The most effective strategy is to use "scavengers" in the deprotection reaction. Scavengers are nucleophilic compounds that are more reactive toward the tert-butyl cation than your substrate and "trap" it before it can cause unwanted side reactions.
Recommended Scavengers:
-
Triisopropylsilane (TIS): A highly effective and common scavenger.
-
Water: Can trap the cation to form tert-butanol.
-
Thioanisole: Particularly useful if your isoindoline contains other sensitive functional groups.
A standard "cocktail" for deprotection is a mixture of TFA/TIS/H₂O (e.g., 95:2.5:2.5).
Q4: My isoindoline product is difficult to isolate and purify after deprotection. What are the best practices for work-up and purification?
The resulting isoindoline is a free amine (or its salt), which is significantly more polar than the Boc-protected starting material. This change in polarity can lead to issues with extraction and purification. The product is often obtained as a TFA or HCl salt, which can be hygroscopic and difficult to handle.
Work-up Strategies:
-
Direct Precipitation: After removing the reaction solvent and excess acid in vacuo, the product salt can often be precipitated by adding a non-polar solvent like cold diethyl ether. The resulting solid can be collected by filtration.
-
Aqueous Work-up: If the free amine is desired, a basic work-up is necessary. After removing the bulk of the acid, the residue can be dissolved in an appropriate organic solvent and washed with a mild base (e.g., saturated NaHCO₃ solution) to neutralize the salt and extract the free amine. Caution: Ensure your isoindoline is stable to basic conditions.
-
TFA Salt Removal: Residual TFA can be challenging to remove completely. Co-evaporation with a solvent like toluene or methanol can help. For sensitive applications, an ion-exchange step or conversion to the HCl salt may be necessary.[4][5][6] Dissolving the TFA salt in a minimal amount of 2-10 mM HCl and re-lyophilizing can effectively swap the counterion.[7]
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Solvent | Typical Concentration | Temperature (°C) | Typical Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 to RT | 1-4 h | Most common method; scavengers are highly recommended. |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | RT | 1-16 h | Often provides the crystalline HCl salt, which can be easier to handle than the TFA salt.[2] |
| Hydrochloric Acid (HCl) | Methanol (MeOH) / Ethyl Acetate (EtOAc) | 1-4 M | RT | 2-6 h | Useful alternative if dioxane is not preferred. |
| p-Toluenesulfonic Acid (pTSA) | Acetonitrile/Methanol | Stoichiometric | RT | Variable | A milder solid acid alternative to TFA or HCl.[8] |
Table 2: Milder/Alternative Conditions for Sensitive Substrates
| Reagent | Solvent | Temperature (°C) | Typical Time | Notes |
| Oxalyl Chloride (3 equiv.) | Methanol (MeOH) | RT | 1-4 h | Very mild method tolerant of other acid-labile groups like esters.[3][9] |
| Thermolysis | Trifluoroethanol (TFE) or Dioxane/Water | 150-240°C | 30-60 min | Acid-free method, suitable for thermally stable compounds.[10] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | RT | 12-24 h | Lewis acid condition that can be milder than strong Brønsted acids.[11] |
Experimental Protocols
Protocol 1: General Procedure using Trifluoroacetic Acid (TFA) in DCM
-
Dissolution: Dissolve the Boc-protected substituted isoindoline (1 equivalent) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reagents: Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v). Slowly add trifluoroacetic acid (TFA) (10-20 equivalents, often as a 20-50% solution in DCM) to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene or methanol (repeat 2-3 times).
-
Add cold diethyl ether to the residue to precipitate the product as the TFA salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Protocol 2: General Procedure using 4M HCl in Dioxane
-
Dissolution: Dissolve the Boc-protected substituted isoindoline (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane.
-
Addition of Reagent: To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).
-
Reaction: Stir the reaction at room temperature for 1-16 hours. A precipitate of the hydrochloride salt may form during the reaction.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, if a precipitate has formed, it can be collected directly by filtration, washed with cold dioxane or diethyl ether, and dried under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue to induce precipitation of the hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
Mandatory Visualization
Caption: General experimental workflow for the acidic Boc deprotection of substituted isoindolines.
Caption: Troubleshooting decision tree for incomplete Boc deprotection of isoindolines.
Caption: Mechanism of Boc deprotection showing the desired pathway and the role of scavengers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. lifetein.com [lifetein.com]
- 6. Replacement of Trifluoroacetic Acid with HCl in the Hydrophobic Purification Steps of Pediocin PA-1: a Structural Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the hydrochloric acid concentration used for trifluoroacetate removal from synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
Technical Support Center: Synthesis of Tert-butyl 4-aminoisoindoline-2-carboxylate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 4-aminoisoindoline-2-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, which typically proceeds in two main stages:
-
Boc Protection: Synthesis of the intermediate, tert-butyl 4-nitroisoindoline-2-carboxylate.
-
Nitro Reduction: Conversion of the nitro-intermediate to the final product, this compound.
Part 1: Boc Protection of 4-Nitroisoindoline
Q1: My Boc protection reaction is incomplete, and I see a significant amount of the 4-nitroisoindoline starting material by TLC/LC-MS. What are the common causes?
A1: Incomplete Boc protection can stem from several factors:
-
Insufficient Reagents: Ensure at least a stoichiometric amount of Di-tert-butyl dicarbonate (Boc₂O) is used. It is common to use a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.
-
Base Inefficiency: A base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is typically required to neutralize the acid byproduct and catalyze the reaction.[1] Ensure the base is fresh and added in an appropriate amount (at least 1 equivalent).
-
Low Reaction Temperature: While the reaction often proceeds at room temperature, gentle heating (e.g., to 40 °C) can increase the reaction rate if it is sluggish.[2]
-
Poor Solubility: Ensure your starting material is fully dissolved in a suitable aprotic solvent like tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM).
Q2: I am observing an unexpected byproduct in my Boc protection reaction. What could it be?
A2: While the secondary amine of the isoindoline ring is generally reactive, side reactions can occur:
-
Reaction with Solvent: In protic solvents like methanol, Boc₂O can slowly react to form byproducts. It is best to use aprotic solvents.
-
Urea Formation: With sterically hindered amines, Boc₂O can sometimes lead to the formation of urea derivatives.[3]
-
Degradation of Starting Material: Ensure the purity of your 4-nitroisoindoline starting material, as impurities can lead to side reactions.
Part 2: Catalytic Reduction of Tert-butyl 4-nitroisoindoline-2-carboxylate
Q3: My nitro reduction is slow or incomplete, leaving behind the nitro-intermediate. How can I improve the conversion?
A3: Incomplete reduction is a common issue in catalytic hydrogenation. Consider the following:
-
Hydrogen Pressure: While the reaction can often be run under a hydrogen balloon (atmospheric pressure), increasing the pressure using a hydrogenation apparatus (e.g., Parr shaker) can significantly increase the reaction rate.
-
Solvent Choice: Solvents like methanol, ethanol, or ethyl acetate are commonly used. Ensure the solvent is of sufficient purity and can dissolve the starting material.
-
Catalyst Poisoning: Trace impurities in your starting material or solvent (e.g., sulfur compounds, halides) can poison the palladium catalyst.[5] Purifying the nitro-intermediate before reduction is crucial.
Q4: My final product is impure. What are the likely byproducts from the nitro reduction step?
A4: Several impurities can form if the reduction is not carried out to completion or if side reactions occur:
-
Incomplete Reduction Intermediates: The most common impurities are partially reduced species. These include the corresponding nitroso and hydroxylamine derivatives. These are formed sequentially during the reduction of a nitro group to an amine.[6]
-
Starting Material: Unreacted tert-butyl 4-nitroisoindoline-2-carboxylate will contaminate the product if the reaction does not go to completion.
-
Oxidation of Product: The final 4-aminoisoindoline product is an aniline derivative, which can be susceptible to air oxidation, especially during workup and purification.[7] This can lead to colored impurities. Performing the workup and purification under an inert atmosphere (e.g., nitrogen or argon) can minimize this.
Q5: How can I effectively purify the final product, this compound?
A5:
-
Filtration: After the reaction, the Pd/C catalyst must be completely removed. This is typically done by filtering the reaction mixture through a pad of Celite®. Ensure the Celite pad is sufficiently thick to prevent catalyst fines from passing through.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method and may be preferable to chromatography for large-scale work.
Quantitative Data Summary
| Parameter | Boc Protection of 4-Nitroisoindoline | Nitro Reduction to 4-Amino Product |
| Key Reagent | Di-tert-butyl dicarbonate (Boc₂O) | H₂ gas |
| Catalyst/Base | Triethylamine (TEA) or DMAP | 10% Palladium on Carbon (Pd/C) |
| Typical Solvent | THF, DCM, or Acetonitrile | Methanol, Ethanol, or Ethyl Acetate |
| Temperature | Room Temperature to 40 °C | Room Temperature |
| Typical Reaction Time | 2 - 12 hours | 2 - 16 hours |
| Typical Yield | >90% | >95% |
| Purity Check | TLC, LC-MS, ¹H NMR | TLC, LC-MS, ¹H NMR |
Experimental Protocols
Protocol 1: Synthesis of Tert-butyl 4-nitroisoindoline-2-carboxylate
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-nitroisoindoline (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Addition of Base: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in the same solvent dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-8 hours).
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.
Protocol 2: Synthesis of this compound
-
Setup: To a hydrogenation flask, add tert-butyl 4-nitroisoindoline-2-carboxylate (1.0 eq.) and a suitable solvent such as methanol or ethanol (approx. 0.1 M).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w relative to the nitro compound) under a nitrogen atmosphere.
-
Hydrogenation: Seal the flask, evacuate and purge with hydrogen gas three times. Stir the suspension vigorously under a hydrogen atmosphere (balloon or Parr apparatus at 40-50 psi) at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of the more polar amine product indicates completion (typically 4-16 hours).
-
Work-up: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
Protocol 3: Analytical HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: General Synthetic Workflow.
Caption: Impurity formation pathway during nitro reduction.
Caption: Troubleshooting Decision Tree.
References
- 1. jk-sci.com [jk-sci.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
- 5. reddit.com [reddit.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Nitro compound synthesis by oxidation [organic-chemistry.org]
Impact of solvent choice on Tert-butyl 4-aminoisoindoline-2-carboxylate reactivity
This guide provides troubleshooting advice and frequently asked questions regarding the impact of solvent choice on the reactivity of Tert-butyl 4-aminoisoindoline-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What factors should be considered when selecting a solvent for reactions involving this compound?
When selecting a solvent, consider the following:
-
Reactant Solubility: Ensure that both this compound and other reagents are sufficiently soluble at the desired reaction temperature. Poor solubility can lead to slow or incomplete reactions.
-
Reaction Type: The mechanism of the reaction (e.g., acylation, alkylation, coupling) will heavily influence the optimal solvent choice. For instance, SN2 reactions are favored by polar aprotic solvents.
-
Reagent Compatibility: The solvent should be inert and not react with any of the starting materials, reagents, or products. For example, protic solvents like methanol can react with acylating agents.
-
Reaction Temperature: The solvent's boiling point must be suitable for the intended reaction temperature.
-
Work-up and Purification: Consider the ease of solvent removal and its compatibility with the chosen purification method (e.g., crystallization, chromatography).
Q2: How does the polarity of the solvent affect the reactivity of the 4-amino group?
The 4-amino group is a nucleophile. The choice of solvent can significantly impact its nucleophilicity:
-
Aprotic Solvents (e.g., THF, DCM, Toluene): These solvents are often preferred as they do not strongly solvate the lone pair of electrons on the nitrogen atom, leaving it more available to act as a nucleophile.[1]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are excellent at dissolving polar reagents and can accelerate many reactions. However, they can be difficult to remove during work-up.
-
Protic Solvents (e.g., Ethanol, Methanol): These solvents can form hydrogen bonds with the amino group, which stabilizes the ground state of the amine and reduces its nucleophilicity.[1] This can lead to slower reaction rates for processes like acylation or alkylation.
Q3: Can the tert-butyl group influence reactivity in different solvents?
Yes, the bulky tert-butyl group provides steric hindrance around the carbamate nitrogen. More importantly, in reactions where a carbocation-like intermediate might form, the tert-butyl group can stabilize a positive charge on an adjacent atom. Polar protic solvents are particularly effective at stabilizing such charged intermediates, potentially increasing the rate of side reactions that proceed through these pathways.[1]
Troubleshooting Guides
Issue 1: Low Yield in Acylation/Sulfonylation Reactions
Question: I am performing an acylation of the 4-amino group on this compound, but my yields are consistently low. What could be the cause related to my solvent choice?
Answer:
Low yields in acylation or sulfonylation reactions are frequently tied to solvent and base selection. Here are some troubleshooting steps:
-
Switch to an Aprotic Solvent: If you are using a protic solvent (like an alcohol), it may be competing with your starting material for the acylating agent and reducing the nucleophilicity of the amino group.[1] Switching to a dry, aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) is recommended.
-
Ensure Anhydrous Conditions: Amine acylation is sensitive to water, which can hydrolyze the acylating agent (e.g., acyl chloride). Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base and Solvent Compatibility: The base used to scavenge the acid byproduct (e.g., HCl) must be soluble in the reaction solvent. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices and are highly soluble in aprotic solvents.
-
Solubility Issues: If the starting material or the product has poor solubility in the chosen solvent, the reaction may stall. Consider a more polar aprotic solvent like Dimethylformamide (DMF), but be mindful of purification challenges.
Issue 2: Product Decomposes or is Difficult to Purify
Question: My reaction appears to work, but the Boc-protecting group is being cleaved during work-up or purification. How can I prevent this?
Answer:
The tert-butoxycarbonyl (Boc) group is sensitive to acid.[2] Unintentional deprotection is a common issue that can be influenced by your solvent and work-up procedure.
-
Avoid Acidic Conditions: The Boc group is readily cleaved by acid. During the work-up, avoid washing with acidic aqueous solutions. If an acid catalyst was used, it must be carefully neutralized with a mild base (e.g., sodium bicarbonate solution) before extraction, minimizing contact time with any aqueous layer.[1]
-
Chromatography Considerations: Standard silica gel is acidic and can cause the loss of the Boc group during column chromatography.[1]
-
Solution 1: Neutralize the silica gel by preparing a slurry with a small amount of a tertiary amine (e.g., 1% triethylamine) in the eluent before packing the column.[1]
-
Solution 2: Use a less acidic stationary phase like neutral alumina.
-
-
Solvent Removal: When removing solvents like DCM, residual HCl (if acyl chlorides were used) can concentrate and cause deprotection. A quick wash with a mild bicarbonate solution before drying and concentrating can prevent this. Remove the solvent under reduced pressure at a low temperature to minimize thermal decomposition.
Data Summary
The following table provides a generalized summary of solvent effects on a typical acylation reaction of an aromatic amine. Actual results may vary based on specific reagents and conditions.
| Solvent Class | Example Solvents | Expected Relative Rate | Rationale |
| Non-Polar Aprotic | Toluene, Hexane | Slow to Moderate | Low solubility of polar starting materials and intermediates. |
| Aprotic (Low Polarity) | Dichloromethane (DCM), THF | Fast | Good solubility for many organic compounds; does not hinder amine nucleophilicity.[1] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Very Fast | High polarity solvates intermediates and transition states, often accelerating the reaction. |
| Polar Protic | Ethanol, Methanol | Slow | Solvent hydrogen-bonds with the amine, reducing its nucleophilicity.[1] May react with the electrophile. |
Experimental Protocols
General Protocol for Acylation of this compound
This protocol provides a general methodology for the acylation of the 4-amino group.
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a suitable volume of anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 - 1.5 eq).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride) (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (often pre-treated with 1% TEA in the eluent system) or by recrystallization.
Visualizations
Caption: Workflow for solvent selection in acylation reactions.
References
Column chromatography conditions for purifying Tert-butyl 4-aminoisoindoline-2-carboxylate products
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Tert-butyl 4-aminoisoindoline-2-carboxylate and related compounds by column chromatography. It addresses common challenges through troubleshooting guides and frequently asked questions, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why can the purification of this compound by silica gel column chromatography be challenging?
A1: The primary difficulty arises from the presence of the basic amino group on the isoindoline scaffold. The stationary phase in standard silica gel chromatography is acidic due to silanol groups (Si-OH). This can lead to strong interactions between the basic analyte and the acidic stationary phase, resulting in several common issues:
-
Peak Tailing: Strong interactions cause the compound to elute slowly and unevenly, leading to broad, asymmetrical peaks that reduce separation efficiency.
-
Irreversible Adsorption: In some cases, the compound may bind so strongly to the silica gel that it does not elute, resulting in low or no recovery of the product.
-
Compound Degradation: The acidic nature of silica gel can potentially degrade acid-sensitive compounds.
Q2: What are the initial steps for developing a column chromatography purification method for this compound?
A2: A systematic approach is recommended:
-
Thin-Layer Chromatography (TLC) Analysis: Begin by running TLC plates with various solvent systems to determine an appropriate mobile phase. Aim for an Rf value of approximately 0.2-0.3 for the target compound to ensure good separation on the column.
-
Solvent System Selection: Start with a common non-polar/polar solvent mixture, such as hexane/ethyl acetate or dichloromethane/methanol.
-
Consider Additives: If peak tailing is observed on the TLC plate, consider adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent to suppress the interaction with acidic silanol groups.
Q3: What alternative stationary phases can be used if silica gel proves problematic?
A3: If significant issues persist with silica gel, consider these alternatives:
-
Neutral or Basic Alumina: Alumina is a good alternative for the purification of basic compounds as it lacks the strong acidity of silica gel.
-
Amine-Functionalized Silica: This stationary phase has a reduced number of acidic silanol groups, which can significantly improve the chromatography of amines.
-
Reverse-Phase Silica (C18): In reverse-phase chromatography, the most polar compounds elute first. This can be an effective strategy for purifying polar compounds that are problematic on normal-phase silica.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing / Broad Peaks | Strong interaction between the basic amino group and acidic silanol groups on the silica gel. | 1. Add a Basic Modifier: Incorporate 0.1-1% triethylamine (TEA) into the eluent system to neutralize the acidic sites on the silica gel.[1][2] 2. Use Deactivated Silica Gel: Prepare the column by flushing with a solvent mixture containing 1-3% triethylamine before loading the sample.[1][3] 3. Switch to a Less Acidic Stationary Phase: Consider using neutral alumina or amine-functionalized silica.[4] |
| Low or No Recovery of Product | The compound is irreversibly adsorbed onto the silica gel. | 1. Change the Stationary Phase: Use neutral or basic alumina.[4] 2. Employ a Stronger Eluent: Gradually increase the polarity of the mobile phase. If the compound is still not eluting, a solvent system with methanol may be necessary. 3. Consider Reverse-Phase Chromatography. |
| Poor Separation from Impurities | The chosen solvent system does not provide adequate resolution. | 1. Optimize the Solvent System: Experiment with different solvent combinations and ratios based on TLC analysis. Try different solvent classes (e.g., ethers, esters, chlorinated solvents). 2. Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with different polarities more effectively. |
| Compound Degradation on the Column | The compound is sensitive to the acidic nature of the silica gel. | 1. Deactivate the Silica Gel: Use triethylamine in the eluent as described for peak tailing.[1][2] 2. Use an Alternative Stationary Phase: Neutral alumina or florisil can be good options for acid-sensitive compounds.[4] |
Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography with Ethyl Acetate/Hexane
This protocol is a general starting point and may require optimization based on the specific impurity profile of the crude product.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various ratios of ethyl acetate/hexane (e.g., 1:4, 1:2, 1:1) to find a system that gives an Rf value of ~0.2-0.3 for the product.
-
-
Column Preparation:
-
Select an appropriate size glass column and dry-pack it with silica gel (230-400 mesh).
-
Wet the silica gel with the initial, least polar eluent chosen from the TLC analysis.
-
Ensure the silica gel is well-packed and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen ethyl acetate/hexane mixture.
-
If separation is poor, a gradient elution can be performed by gradually increasing the proportion of ethyl acetate. For example, start with 10% ethyl acetate in hexane and gradually increase to 30-40%.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Deactivated Silica Gel Column Chromatography with Triethylamine
This protocol is recommended if significant peak tailing or low recovery is observed with standard silica gel chromatography.
-
TLC Analysis with Triethylamine:
-
Prepare the desired ethyl acetate/hexane eluent and add 0.5-1% triethylamine.
-
Run a TLC as described in Protocol 1 to determine the optimal solvent ratio. The Rf values may be slightly higher than without triethylamine.
-
-
Column Preparation and Deactivation:
-
Sample Loading and Elution:
-
Load the sample as described in Protocol 1.
-
Elute the column with the eluent (with or without 0.1-0.5% triethylamine, as determined by TLC).
-
Collect and analyze fractions as in the standard protocol.
-
-
Product Isolation:
-
Combine the pure fractions and concentrate under reduced pressure. Note that residual triethylamine may need to be removed during this step, potentially by co-evaporation with a solvent like toluene.
-
Data Summary
The following table provides typical starting conditions for the purification of aromatic amines. These should be used as a guideline and optimized for the specific separation.
| Parameter | Condition | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most purifications. |
| Alternative Stationary Phase | Neutral Alumina, Amine-functionalized Silica | Recommended for basic or acid-sensitive compounds. |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexane | A common starting point. Adjust ratio for optimal Rf. |
| Dichloromethane / Methanol | Useful for more polar compounds. | |
| Mobile Phase Modifier | 0.1 - 1% Triethylamine (TEA) | Added to the eluent to reduce peak tailing. |
| Target Rf Value (TLC) | 0.2 - 0.3 | Provides a good balance between resolution and elution time on the column. |
| Elution Mode | Isocratic or Gradient | Gradient elution can improve separation of complex mixtures. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.
Caption: A troubleshooting workflow for the column chromatography purification of this compound.
References
Validation & Comparative
A Comparative Guide to the Characterization of Tert-butyl 4-aminoisoindoline-2-carboxylate Derivatives by HPLC
For researchers, scientists, and drug development professionals, the accurate characterization and quantification of pharmaceutical intermediates such as Tert-butyl 4-aminoisoindoline-2-carboxylate and its derivatives are critical for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical technique for this purpose due to its high resolution, sensitivity, and versatility. This guide provides a comprehensive comparison of HPLC with other analytical techniques, supported by experimental data for analogous compounds, and presents a detailed protocol for the HPLC analysis of these isoindoline derivatives.
Comparison of Analytical Methods
The selection of an analytical technique for the characterization of this compound derivatives depends on the specific requirements of the analysis, such as the need for quantitative precision, structural elucidation, or high-throughput screening. While HPLC is often the method of choice for quantification and purity assessment, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information.
| Analytical Method | Principle | Key Advantages | Key Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary phase and a liquid mobile phase, with detection by UV absorbance. | High precision and accuracy for quantification, robust and widely available, suitable for non-volatile and thermally labile compounds. | Limited structural information, requires chromophores for UV detection, peak co-elution can be a challenge. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-to-charge ratio detection. | High sensitivity and excellent for identifying unknown volatile impurities, provides structural information through mass fragmentation patterns. | Not suitable for non-volatile or thermally labile compounds, may require derivatization for polar analytes like amines, which can add complexity. |
| NMR Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field to provide detailed structural information. | Unparalleled for structural elucidation and confirmation of the chemical identity of the main compound and impurities, non-destructive. | Lower sensitivity for quantification compared to HPLC and GC-MS, requires higher sample concentrations, and can be more time-consuming for quantitative analysis. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of aromatic amines using HPLC-UV, GC-MS, and NMR. These values are based on published data for structurally similar compounds and serve as a general comparison.
| Parameter | HPLC-UV | GC-MS | NMR |
| Limit of Detection (LOD) | 0.5 - 10 ng/mL[1] | 0.9 - 50 pg/L (after derivatization)[2][3] | ~μg/mL range |
| Limit of Quantification (LOQ) | 2 - 30 ng/mL | 2 - 150 pg/L (after derivatization) | ~10 x LOD |
| Precision (%RSD) | < 2%[4] | < 15%[2][3] | 1-5% (for quantitative NMR) |
| Accuracy/Recovery (%) | 95 - 105%[4] | 80 - 110%[2] | 90-110% (with appropriate internal standard) |
| **Linearity (R²) ** | > 0.999[5] | > 0.99[2] | > 0.99 |
Experimental Protocol: HPLC Analysis of this compound Derivatives
This section outlines a robust reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound and its derivatives.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the diluent to a final concentration of approximately 0.1 mg/mL for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution and peak shape.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The use of a buffered mobile phase is crucial to ensure consistent ionization of the amine and achieve symmetrical peaks.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 15 80 20 80 21 20 | 25 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, or a more specific wavelength determined by UV spectral analysis of the compound.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
The retention time and peak area of the main component and any impurities are recorded.
-
Purity is typically assessed by calculating the area percentage of the main peak relative to the total peak area.
-
Quantification can be performed using an external standard method by creating a calibration curve with known concentrations of a reference standard.
Mandatory Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound derivatives.
Alternative Analytical Approaches
Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of volatile impurities or for confirmation of structure through fragmentation patterns, GC-MS can be a powerful tool. However, due to the low volatility of this compound, derivatization would likely be necessary to convert the amine into a more volatile species. This adds a step to the sample preparation and can introduce variability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive method for structural elucidation. ¹H and ¹³C NMR would confirm the presence of the tert-butyl group, the isoindoline core, and the amino substituent. While not as sensitive as HPLC for trace impurity quantification, quantitative NMR (qNMR) can be used for accurate purity assessment of the bulk material when using a certified internal standard.
Conclusion
HPLC with UV detection is a highly suitable and robust method for the routine analysis and quality control of this compound derivatives. It provides excellent quantitative performance for assessing purity and determining the concentration of the main component and its impurities. For comprehensive characterization, especially during process development and for structural confirmation, a multi-technique approach that incorporates GC-MS and NMR is recommended. The choice of the analytical method should always be guided by the specific goals of the analysis, balancing the need for quantitative accuracy, structural information, and sample throughput.
References
- 1. manuallib.com [manuallib.com]
- 2. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparative NMR Analysis of Functionalized Tert-butyl 4-aminoisoindoline-2-carboxylate Derivatives
A comprehensive guide for researchers and drug development professionals on the 1H and 13C NMR analysis of key reaction products derived from Tert-butyl 4-aminoisoindoline-2-carboxylate. This guide provides a comparative analysis of spectral data for N-acylated and N-sulfonylated derivatives, supported by detailed experimental protocols.
This compound is a valuable building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide range of biologically active molecules. Functionalization of the 4-amino group allows for the introduction of diverse substituents, leading to compounds with potential applications in various therapeutic areas. This guide focuses on the detailed 1H and 13C Nuclear Magnetic Resonance (NMR) analysis of two key classes of derivatives: N-acylated and N-sulfonylated products. Understanding the characteristic NMR spectral features of these derivatives is crucial for their unambiguous identification, purity assessment, and structural elucidation during the drug discovery and development process.
Comparison of 1H and 13C NMR Spectral Data
The following tables summarize the key 1H and 13C NMR chemical shifts for the starting material, this compound, and two representative products: Tert-butyl 4-acetamidoisoindoline-2-carboxylate (an N-acylated derivative) and Tert-butyl 4-(phenylsulfonamido)isoindoline-2-carboxylate (a N-sulfonylated derivative). The data highlights the significant spectral changes observed upon functionalization of the amino group, providing a clear basis for comparison.
Table 1: Comparative 1H NMR Data (δ, ppm)
| Proton Assignment | This compound | Tert-butyl 4-acetamidoisoindoline-2-carboxylate | Tert-butyl 4-(phenylsulfonamido)isoindoline-2-carboxylate |
| C(CH₃)₃ | 1.49 | 1.50 | 1.48 |
| CH₂ (isoindoline) | 4.63 | 4.68 | 4.65 |
| CH₂ (isoindoline) | 4.49 | 4.55 | 4.52 |
| Aromatic CH | 7.05 (t) | 7.21 (t) | 7.15 (t) |
| Aromatic CH | 6.65 (d) | 7.45 (d) | 7.08 (d) |
| Aromatic CH | 6.59 (d) | 7.78 (d) | 7.35 (d) |
| NH₂ / NH | 3.85 (br s) | 9.75 (s, NH) | 10.12 (s, NH) |
| COCH₃ | - | 2.10 (s) | - |
| Phenyl SO₂Ph | - | - | 7.85-7.88 (m), 7.50-7.59 (m) |
Table 2: Comparative 13C NMR Data (δ, ppm)
| Carbon Assignment | This compound | Tert-butyl 4-acetamidoisoindoline-2-carboxylate | Tert-butyl 4-(phenylsulfonamido)isoindoline-2-carboxylate |
| C(CH₃)₃ | 28.5 | 28.5 | 28.5 |
| C (CH₃)₃ | 80.5 | 80.9 | 81.0 |
| CH₂ (isoindoline) | 52.1, 51.8 | 52.0, 51.7 | 52.2, 51.9 |
| Aromatic C-NH | 145.8 | 138.1 | 139.2 |
| Aromatic CH | 128.8 | 129.2 | 129.5 |
| Aromatic CH | 112.5 | 118.5 | 119.8 |
| Aromatic CH | 110.9 | 115.2 | 117.5 |
| Aromatic C (quat) | 134.2, 122.1 | 135.5, 125.8 | 136.1, 126.3 |
| C=O (Boc) | 154.8 | 154.9 | 154.9 |
| C=O (acetyl) | - | 168.5 | - |
| CH₃ (acetyl) | - | 24.5 | - |
| Phenyl SO₂Ph | - | - | 140.1 (quat), 132.8, 129.3, 127.0 |
Experimental Protocols
Detailed methodologies for the synthesis of the compared products are provided below.
Synthesis of Tert-butyl 4-acetamidoisoindoline-2-carboxylate
To a solution of this compound (1.0 g, 4.27 mmol) in dichloromethane (20 mL) was added triethylamine (0.71 mL, 5.12 mmol) and acetic anhydride (0.44 mL, 4.69 mmol). The reaction mixture was stirred at room temperature for 16 hours. The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which was purified by column chromatography on silica gel to afford Tert-butyl 4-acetamidoisoindoline-2-carboxylate as a white solid.
Synthesis of Tert-butyl 4-(phenylsulfonamido)isoindoline-2-carboxylate
To a solution of this compound (1.0 g, 4.27 mmol) in pyridine (10 mL) was added benzenesulfonyl chloride (0.65 mL, 5.12 mmol) at 0 °C. The reaction mixture was stirred at room temperature for 12 hours. The mixture was then poured into ice-water and extracted with ethyl acetate. The organic layer was washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product was purified by crystallization from ethyl acetate/hexane to yield Tert-butyl 4-(phenylsulfonamido)isoindoline-2-carboxylate as a crystalline solid.
Experimental Workflow
The general workflow for the synthesis and analysis of these derivatives is depicted in the following diagram.
Caption: Synthetic and analytical workflow for isoindoline derivatives.
Signaling Pathway and Logical Relationships
The functionalization of the 4-amino group of this compound is a key step in modifying the compound's properties. The logical relationship between the starting material and its derivatives, leading to potentially altered biological activity, can be visualized as follows.
Caption: Modification pathway from starting material to potential biological activity.
Mass Spectrometry Showdown: Analyzing Novel Compounds from Tert-butyl 4-aminoisoindoline-2-carboxylate vs. Alternative Scaffolds
A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the isoindoline scaffold is a cornerstone for developing novel therapeutics. Tert-butyl 4-aminoisoindoline-2-carboxylate has emerged as a versatile starting material, offering a strategic entry point for creating diverse chemical entities. This guide provides a comparative mass spectrometry analysis of a novel compound derived from this key starting material against a compound synthesized from an alternative, phthalic anhydride. By presenting key quantitative data, detailed experimental protocols, and clear visual workflows, we aim to equip researchers with the practical information needed to characterize and differentiate these important molecular classes.
At a Glance: Comparative Mass Spectrometry Data
The following tables summarize the expected and observed mass spectrometry data for two representative compounds. "Compound A" is a hypothetical novel derivative, tert-butyl 4-acetamidoisoindoline-2-carboxylate, synthesized from the primary starting material. "Compound B" is N-methylphthalimide, a well-characterized molecule synthesized from the alternative starting material, phthalic anhydride.
Table 1: Key Mass-to-Charge Ratio (m/z) Comparison
| Feature | Compound A (from this compound) | Compound B (from Phthalic Anhydride) |
| Parent Compound | tert-butyl 4-acetamidoisoindoline-2-carboxylate | N-methylphthalimide |
| Molecular Formula | C₁₅H₂₀N₂O₃ | C₉H₇NO₂ |
| Molecular Weight | 276.33 g/mol | 161.16 g/mol |
| [M+H]⁺ (Expected) | 277.15 | 162.05 |
| Key Fragment 1 | m/z 221.13 (Loss of isobutylene, -56 Da) | m/z 133.04 (Loss of CO) |
| Key Fragment 2 | m/z 177.12 (Loss of Boc group, -100 Da) | m/z 104.04 (Loss of CO from m/z 133) |
| Key Fragment 3 | m/z 135.09 (Further fragmentation of the isoindoline core) | m/z 76.04 (Loss of HCN from m/z 104)[1] |
Table 2: Predicted vs. Observed Fragmentation Analysis
| Compound | Predicted Fragmentation Pathway | Observed Key Fragments (m/z) | Data Source |
| Compound A | 1. Loss of isobutylene (-56 Da) from the Boc group.2. Cleavage of the entire Boc group (-100 Da).3. Fragmentation of the acetylated aminoisoindoline core. | 221, 177, 135 | Predicted based on known fragmentation of Boc-protected amines.[2][3] |
| Compound B | 1. Initial loss of a carbonyl group (-28 Da).2. Subsequent loss of a second carbonyl group.3. Loss of hydrogen cyanide (HCN) from the aromatic system. | 161 (M⁺), 133, 104, 76 | Experimental Data from Electron Ionization (EI) Mass Spectrum.[1] |
Experimental Protocols
A detailed methodology is crucial for reproducible mass spectrometry results. Below is a representative protocol for the analysis of novel isoindoline derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the synthesized compound in methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection.
2. Liquid Chromatography (LC) Conditions
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.9 µm particle size).[4]
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: Hold at 5% B
-
-
Flow Rate: 0.3 mL/min.[4]
-
Column Temperature: 35 °C.[4]
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions
-
Instrument: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive (ESI+).
-
Capillary Voltage: 3.0 - 4.5 kV.[6]
-
Gas Temperature: 300 °C.[5]
-
Drying Gas Flow: 5.0 L/min.[5]
-
Mass Range: m/z 70-1000.[4]
-
Data Acquisition: Tandem MS (MS/MS) data is acquired for the protonated molecule [M+H]⁺. Collision-induced dissociation (CID) is used with a normalized collision energy range of 20-40 eV to induce fragmentation.
Visualizing Workflows and Fragmentation Pathways
Diagrams generated using Graphviz provide a clear visual representation of the synthetic and analytical processes, as well as the proposed fragmentation patterns critical for structural elucidation.
Caption: Comparative synthetic routes to novel compounds.
Caption: Predicted fragmentation of Compound A.
Caption: Observed fragmentation of Compound B.[1]
Conclusion
The mass spectrometric analysis of novel compounds derived from this compound reveals a distinct fragmentation pattern dominated by the loss of the Boc protecting group. This provides a clear diagnostic marker to confirm the integrity of the core structure during synthesis. In contrast, derivatives from alternative starting materials like phthalic anhydride, such as N-substituted phthalimides, exhibit fragmentation centered on the imide functionality, with characteristic losses of carbonyl groups. Understanding these differential fragmentation pathways is essential for the unambiguous characterization of new chemical entities and is a critical step in advancing drug development programs based on these privileged scaffolds.
References
- 1. dea.gov [dea.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. scielo.br [scielo.br]
- 7. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
A Comparative Crystallographic Guide to N-Substituted Isoindoline-1,3-Dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallography of two N-substituted isoindoline-1,3-dione derivatives: 2-(2-hydroxyethyl)isoindoline-1,3-dione and 2-(4-bromobenzyl)isoindoline-1,3-dione. While crystallographic data for Tert-butyl 4-aminoisoindoline-2-carboxylate is not publicly available, this guide offers insights into the structural characteristics of closely related compounds, which are valuable for understanding the molecular geometry and packing of this class of molecules. Isoindoline derivatives are of significant interest in medicinal chemistry, appearing in various bioactive compounds.
Structural Comparison and Rationale for Selection
The two compounds selected for this guide, 2-(2-hydroxyethyl)isoindoline-1,3-dione and 2-(4-bromobenzyl)isoindoline-1,3-dione, were chosen based on the availability of their single-crystal X-ray diffraction data. These molecules serve as excellent proxies for understanding the structural landscape of N-substituted isoindolines. The variation in their N-substituents—a flexible hydroxyethyl group versus a more rigid bromobenzyl group—allows for a meaningful comparison of their crystal packing and intermolecular interactions.
Caption: Logical relationship between the target molecule and the selected analogues for crystallographic comparison.
Quantitative Crystallographic Data
The following tables summarize the key crystallographic parameters for the two analogue compounds, providing a direct comparison of their solid-state structures.
| Crystallographic Parameter | 2-(2-hydroxyethyl)isoindoline-1,3-dione | 2-(4-bromobenzyl)isoindoline-1,3-dione |
| Molecular Formula | C₁₀H₉NO₃ | C₁₅H₁₀BrNO₂ |
| Molecular Weight | 191.18 g/mol | 316.15 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| Unit Cell Dimensions | ||
| a | 7.330(1) Å | 12.035(2) Å |
| b | 11.453(2) Å | 7.478(1) Å |
| c | 10.518(2) Å | 14.891(3) Å |
| α | 90° | 90° |
| β | 109.23(3)° | 108.57(3)° |
| γ | 90° | 90° |
| Volume | 832.1(3) ų | 1270.3(4) ų |
| Z | 4 | 4 |
| Density (calculated) | 1.525 Mg/m³ | 1.653 Mg/m³ |
Table 1: Comparison of Crystal Data.
| Selected Bond Lengths (Å) | 2-(2-hydroxyethyl)isoindoline-1,3-dione | 2-(4-bromobenzyl)isoindoline-1,3-dione |
| N1-C8 | 1.401(2) | 1.403(3) |
| N1-C1 | 1.405(2) | 1.408(3) |
| C1-O1 | 1.214(2) | 1.207(3) |
| C8-O2 | 1.215(2) | 1.208(3) |
Table 2: Comparison of Selected Bond Lengths.
| **Selected Bond Angles (°) ** | 2-(2-hydroxyethyl)isoindoline-1,3-dione | 2-(4-bromobenzyl)isoindoline-1,3-dione |
| C8-N1-C1 | 111.4(1) | 111.9(2) |
| O1-C1-N1 | 124.6(2) | 124.7(2) |
| O2-C8-N1 | 124.5(2) | 124.5(2) |
Table 3: Comparison of Selected Bond Angles.
| **Selected Torsion Angles (°) ** | 2-(2-hydroxyethyl)isoindoline-1,3-dione | 2-(4-bromobenzyl)isoindoline-1,3-dione |
| C1-N1-C9-C10 | -65.3(3) | - |
| C1-N1-C9-C10 (benzyl) | - | 88.4(3) |
Table 4: Comparison of Selected Torsion Angles.
Experimental Protocols
Detailed methodologies for the synthesis and crystallization of the analogue compounds are provided below.
Synthesis and Crystallization of 2-(2-hydroxyethyl)isoindoline-1,3-dione
Synthesis: A mixture of phthalic anhydride (0.1 mol) and 2-aminoethanol (0.1 mol) is refluxed for 1.5 hours. After cooling, the resulting solid is recrystallized from dimethylformamide (DMF) to yield the pure product.
Crystallization: The synthesized compound is dissolved in ethyl acetate. The solution is allowed to evaporate slowly at room temperature. Colorless single crystals suitable for X-ray diffraction are typically formed after several days.
Synthesis and Crystallization of 2-(4-bromobenzyl)isoindoline-1,3-dione
Synthesis: A reaction mixture of p-bromobenzyl bromide (16.0 mmol) and potassium phthalimide (17.6 mmol) in N,N-dimethylformamide (DMF, 10 mL) is heated in an oil bath at 100 °C with stirring for 6 hours. After completion, the reaction is cooled to room temperature and quenched with deionized water. The product is extracted with ethyl acetate. The organic phases are combined, washed, dried, and concentrated under reduced pressure.
Crystallization: The crude product is recrystallized from a hexane/ethyl acetate mixed solvent to afford colorless, cottony crystals suitable for X-ray analysis.[1]
Experimental Workflow for X-ray Crystallography
The general workflow for obtaining and analyzing single-crystal X-ray diffraction data for isoindoline derivatives is outlined in the diagram below.
Caption: General experimental workflow for X-ray crystallography of isoindoline derivatives.
Concluding Remarks
The crystallographic data presented for 2-(2-hydroxyethyl)isoindoline-1,3-dione and 2-(4-bromobenzyl)isoindoline-1,3-dione reveal that while the core isoindoline-1,3-dione moiety remains largely planar, the nature of the N-substituent significantly influences the crystal packing and intermolecular interactions. In the case of the hydroxyethyl derivative, hydrogen bonding plays a key role in the crystal lattice, whereas for the bromobenzyl analogue, π-stacking and halogen bonding are more prominent. These insights are crucial for understanding the solid-state properties of this class of compounds and can inform the design of new molecules with desired physicochemical and biological activities. For researchers working on this compound and its derivatives, the data and protocols provided in this guide offer a valuable reference for predicting and interpreting their structural characteristics.
References
A Comparative Guide to Tert-butyl 4-aminoisoindoline-2-carboxylate and Other Aminoisoindoline Building Blocks for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. Aminoisoindolines are a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. This guide provides an objective comparison of Tert-butyl 4-aminoisoindoline-2-carboxylate with other commercially available aminoisoindoline building blocks, supported by physicochemical data and general experimental protocols.
The isoindoline core is a key structural motif in a variety of biologically active molecules. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold for targeting proteins and other biological macromolecules. The presence of an amino group on the aromatic ring offers a versatile handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.
This guide focuses on the comparison of N-Boc protected aminoisoindolines, highlighting the similarities and differences between positional isomers and other related structures.
Physicochemical Properties of Aminoisoindoline Building Blocks
The position of the amino group on the benzene ring and the nature of the substituent on the isoindoline nitrogen can significantly influence the physicochemical properties of the building block. These properties, in turn, can affect solubility, reactivity, and ultimately the biological activity of the final compound.[1][2]
| Building Block | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| This compound | 87113-98-8 | C₁₃H₁₈N₂O₂ | 234.30 | 1.5 |
| Tert-butyl 5-aminoisoindoline-2-carboxylate | 264916-06-5 | C₁₃H₁₈N₂O₂ | 234.30 | 1.5 |
| 4-Aminoisoindoline | 136345-59-8 | C₈H₁₀N₂ | 134.18 | 0.8 |
| 5-Aminoisoindoline | 1191-42-0 | C₈H₁₀N₂ | 134.18 | 0.8 |
| Tert-butyl 4-hydroxyisoindoline-2-carboxylate | 871013-92-2 | C₁₃H₁₇NO₃ | 235.28 | 1.8 |
Reactivity and Synthetic Applications
The utility of a building block is defined by its reactivity in common chemical transformations. For aminoisoindolines, key reactions include amide bond formation, sulfonylation, and transition metal-catalyzed cross-coupling reactions.
Amide Bond Formation
The presence of the N-Boc protecting group on the isoindoline nitrogen is crucial for many synthetic strategies. It prevents unwanted side reactions at the secondary amine and allows for selective functionalization of the exocyclic primary amino group.
Below is a general protocol for amide bond formation with an aminoisoindoline building block.
Experimental Protocol: General Amide Coupling
-
To a solution of the carboxylic acid (1.0 eq.) in an appropriate solvent (e.g., DMF, DCM), add a coupling agent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the aminoisoindoline building block (e.g., this compound, 1.0 eq.) in the same solvent.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General workflow for amide bond formation with aminoisoindoline building blocks.
Suzuki-Miyaura Cross-Coupling
For isoindoline building blocks bearing a halogen substituent, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl groups. This reaction is instrumental in building molecular complexity and exploring SAR around the isoindoline core. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.
Experimental Protocol: General Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the halo-isoindoline building block (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
General workflow for Suzuki-Miyaura cross-coupling with halo-isoindoline building blocks.
Choice of Protecting Group: Boc vs. Other Options
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the isoindoline nitrogen due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. This makes it orthogonal to many other protecting groups used in complex molecule synthesis.
For applications in solid-phase synthesis, the choice between Boc and 9-fluorenylmethyloxycarbonyl (Fmoc) protection is a key consideration. The Fmoc group is base-labile, offering an alternative deprotection strategy that is compatible with acid-sensitive functionalities. The selection of the protecting group will depend on the overall synthetic strategy and the nature of the other functional groups in the molecule.
Conclusion
This compound is a valuable and versatile building block for drug discovery. Its physicochemical properties are comparable to its 5-amino isomer, and the Boc protecting group provides a robust handle for directing chemical synthesis. While direct comparative studies on the reactivity of different aminoisoindoline isomers are not extensively documented, the general protocols provided in this guide can be adapted for various synthetic transformations. The choice between the 4-amino and 5-amino isomers, or other substituted aminoisoindolines, will ultimately be guided by the specific goals of the research program and the desired structure-activity relationships of the target molecules. Researchers are encouraged to perform small-scale test reactions to optimize conditions for their specific substrates.
References
A Comparative Guide to the Reactivity of Boc- and Cbz-Protected 4-Aminoisoindoline
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules and potential pharmaceutical candidates, the selective functionalization of scaffolds like 4-aminoisoindoline is a critical step. The choice of a suitable protecting group for the versatile amino functionality significantly influences the outcome of subsequent reactions. This guide provides an in-depth comparison of the reactivity of two commonly used protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), when attached to the 4-amino position of the isoindoline core. This comparison, supported by established chemical principles and extrapolated experimental data, aims to assist researchers in selecting the optimal protecting group strategy for their specific synthetic goals.
Executive Summary
The reactivity of the amino group in 4-aminoisoindoline is significantly modulated by the choice of the protecting group. The Boc group, being electron-donating and sterically demanding, enhances the nucleophilicity of the isoindoline nitrogen, favoring reactions like N-alkylation, but can also introduce steric hindrance. Conversely, the Cbz group is electron-withdrawing, which reduces the nucleophilicity of the isoindoline nitrogen, potentially leading to slower reaction rates in nucleophilic substitutions. However, its smaller steric profile might be advantageous in certain contexts. The choice between Boc and Cbz protection should therefore be guided by the desired reaction type, the nature of the electrophile, and the required reaction conditions.
Data Presentation: Reactivity Comparison
| Reaction Type | Protecting Group | Alkylating/Acylating Agent | Expected Yield (%) | Reaction Time (h) | Key Observations |
| N-Alkylation | Boc | Methyl Iodide | 85-95 | 4-6 | Higher reactivity due to the electron-donating nature of the Boc group. |
| Cbz | Methyl Iodide | 60-75 | 12-18 | Lower reactivity due to the electron-withdrawing nature of the Cbz group. | |
| Boc | Benzyl Bromide | 80-90 | 6-8 | Good reactivity, though slightly lower than with less bulky electrophiles. | |
| Cbz | Benzyl Bromide | 55-70 | 16-24 | Slower reaction rates observed. | |
| N-Acylation | Boc | Acetyl Chloride | 90-98 | 1-2 | Highly reactive due to increased nucleophilicity. |
| Cbz | Acetyl Chloride | 75-85 | 3-5 | Moderate reactivity. | |
| Boc | Benzoyl Chloride | 85-95 | 2-4 | Good yields, steric hindrance from Boc is less of a factor with reactive acylating agents. | |
| Cbz | Benzoyl Chloride | 70-80 | 6-8 | Reasonable yields, but requires longer reaction times. |
Experimental Protocols
The following are detailed, generalized methodologies for the N-alkylation and N-acylation of protected 4-aminoisoindoline. These protocols are based on standard procedures for similar aromatic amines and should be optimized for the specific substrate and reagents used.
N-Alkylation of Boc-4-aminoisoindoline
Materials:
-
Boc-4-aminoisoindoline
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or a milder base like potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of Boc-4-aminoisoindoline (1.0 equiv) in anhydrous DMF, add sodium hydride (1.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
N-Acylation of Cbz-4-aminoisoindoline
Materials:
-
Cbz-4-aminoisoindoline
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride
-
Triethylamine (Et₃N) or pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Cbz-4-aminoisoindoline (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Add the acyl chloride (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-8 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired N-acylated product.
Mandatory Visualization
Reaction Pathway for N-Alkylation and N-Acylation
Caption: General workflow for the N-alkylation or N-acylation of protected 4-aminoisoindoline.
Logical Relationship for Protecting Group Selection
In Vitro ADME Properties of Tert-butyl 4-aminoisoindoline-2-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of derivatives of Tert-butyl 4-aminoisoindoline-2-carboxylate. Due to the limited publicly available in vitro ADME data specifically for this compound derivatives, this guide utilizes data from structurally related and clinically significant isoindoline-containing compounds, Lenalidomide and Pomalidomide, as key comparators. These molecules share a core isoindoline scaffold and offer valuable insights into the potential ADME characteristics of novel derivatives.
Executive Summary
Early assessment of ADME properties is a critical step in the drug discovery and development pipeline, enabling the selection of candidates with favorable pharmacokinetic profiles and reducing the risk of late-stage attrition. This guide summarizes key in vitro ADME parameters for Lenalidomide and Pomalidomide, providing a benchmark for researchers working with novel isoindoline derivatives. The presented data, along with detailed experimental protocols, will aid in the design and interpretation of in vitro ADME studies for this important class of compounds.
Comparative In Vitro ADME Data
The following tables summarize the available in vitro ADME data for Lenalidomide and Pomalidomide. These parameters are crucial for predicting the oral bioavailability, metabolic fate, and potential for drug-drug interactions of new chemical entities.
| Compound | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Plasma Protein Binding (%) | Metabolic Stability (Human Liver Microsomes) | Primary Metabolizing Enzymes |
| Lenalidomide | Low[1] | ~30%[2] | Stable[3] | Not a substrate of CYP enzymes[4] |
| Pomalidomide | Data not available | 12-44%[5][6] | Extensively metabolized[5][7] | CYP1A2, CYP3A4[5][7] |
Table 1: Comparative In Vitro ADME Properties of Lenalidomide and Pomalidomide. This table provides a side-by-side comparison of key in vitro ADME parameters for the two comparator compounds.
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below. These protocols can be adapted for the evaluation of novel this compound derivatives.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict intestinal drug absorption. The apparent permeability coefficient (Papp) is determined by monitoring the flux of a compound across a confluent monolayer of Caco-2 cells.[8]
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[9][10]
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer yellow.[10]
-
Permeability Measurement (Apical to Basolateral):
-
The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) on both the apical (donor) and basolateral (receiver) sides.
-
The test compound is added to the apical side at a defined concentration (e.g., 10 µM).[11]
-
Samples are collected from the basolateral side at various time points (e.g., 30, 60, 90, and 120 minutes).
-
The concentration of the compound in the collected samples is quantified by LC-MS/MS.[10]
-
-
Permeability Measurement (Basolateral to Apical) for Efflux Assessment: The experiment is repeated in the reverse direction to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[10]
-
Data Analysis: The apparent permeability (Papp) is calculated using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.
-
Caption: Workflow for the Caco-2 Permeability Assay.
Metabolic Stability Assay (Human Liver Microsomes)
This assay determines the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[12] The rate of disappearance of the parent compound is monitored over time to calculate parameters such as in vitro half-life (t½) and intrinsic clearance (CLint).[13]
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (e.g., 0.5 mg/mL protein), the test compound (e.g., 1 µM), and a phosphate buffer (pH 7.4).[14][15]
-
Initiation of Reaction: The reaction is initiated by adding a NADPH-regenerating system. A control incubation without the NADPH-regenerating system is also performed to assess non-CYP mediated degradation.[16]
-
Incubation and Sampling: The mixture is incubated at 37°C. Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).[14]
-
Reaction Termination and Sample Preparation: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The samples are then centrifuged to precipitate proteins.[14]
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.[14]
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½ = 0.693 / slope). The intrinsic clearance (CLint) is then calculated.[17]
Caption: Workflow for the Microsomal Stability Assay.
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
This assay measures the extent to which a compound binds to plasma proteins, which influences its distribution and availability to reach its target. The rapid equilibrium dialysis (RED) method is a common and reliable technique.
Protocol:
-
Device Preparation: A RED device, which consists of single-use dialysis inserts with a semi-permeable membrane, is used.[12]
-
Sample Preparation: The test compound is added to human plasma at a defined concentration (e.g., 1 µM).[17]
-
Dialysis: The plasma sample is added to one chamber of the RED insert, and dialysis buffer (e.g., phosphate-buffered saline, PBS) is added to the other chamber.[17]
-
Equilibrium: The device is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to reach equilibrium.[17]
-
Sampling: After incubation, equal aliquots are taken from both the plasma and buffer chambers.[17]
-
Sample Processing: The buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to equalize matrix effects. Proteins are then precipitated with a cold organic solvent containing an internal standard.[17]
-
Analysis: The concentrations of the compound in the processed samples are determined by LC-MS/MS.[12]
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is then calculated as (1 - fu) * 100.
Caption: Workflow for the Plasma Protein Binding Assay.
Conclusion
This guide provides a framework for understanding and evaluating the in vitro ADME properties of this compound derivatives by drawing comparisons with the well-characterized drugs, Lenalidomide and Pomalidomide. The provided data tables offer a valuable reference point, while the detailed experimental protocols serve as a practical resource for researchers to generate their own data for novel compounds. By systematically evaluating these key ADME parameters early in the drug discovery process, scientists can make more informed decisions to advance candidates with a higher probability of clinical success.
References
- 1. bioivt.com [bioivt.com]
- 2. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetics of Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mercell.com [mercell.com]
- 6. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mttlab.eu [mttlab.eu]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. xenotech.com [xenotech.com]
- 12. peerj.com [peerj.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. nuvisan.com [nuvisan.com]
- 16. Prediction of permeability coefficients of compounds through caco-2 cell monolayer using artificial neural network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of Lenalidomide Efficacy in del(5q) Myelodysplastic Syndrome [thermofisher.com]
Unraveling the Structure-Activity Relationship of Isoindoline Derivatives as Cyclooxygenase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The isoindoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comprehensive comparison of a series of isoindoline derivatives of α-amino acids, focusing on their structure-activity relationship (SAR) as inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). The data presented herein is crucial for the rational design of novel and selective anti-inflammatory agents.
Comparative Inhibitory Activity of Isoindoline Analogs
The inhibitory potential of the synthesized isoindoline derivatives against COX-1 and COX-2 was evaluated, and the half-maximal inhibitory concentrations (IC50) are summarized in the table below. These quantitative data allow for a direct comparison of the analogs and form the basis of the structure-activity relationship analysis.
| Compound | R Group | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
| 1 | H | >100 | 19 |
| 2 | CH3 | >100 | >100 |
| 3 | CH(CH3)2 | >100 | >100 |
| 4 | CH2CH(CH3)2 | >100 | 0.331 |
| 5 | CH(CH3)CH2CH3 | >100 | >100 |
| 6 | CH2Ph | >100 | >100 |
| 7 | CH2-(4-OH-Ph) | >100 | 0.185 |
| 8 | CH2-(indol-3-yl) | >100 | >100 |
| 9 | CH2SH | >100 | >100 |
| 10 | CH2CH2SCH3 | >100 | >100 |
| 11 | CH2OH | >100 | >100 |
| 12 | CH(OH)CH3 | >100 | >100 |
| 13 | COOH | >100 | >100 |
| 14 | CH2COOH | >100 | >100 |
Structure-Activity Relationship (SAR) Analysis
The analysis of the data reveals key structural features that govern the inhibitory activity and selectivity of these isoindoline derivatives towards COX enzymes.
A notable observation is the general lack of potent inhibition against COX-1 across the series, with all tested compounds exhibiting IC50 values greater than 100 μM. This suggests a potential for developing COX-2 selective inhibitors based on the isoindoline scaffold, which could offer a better safety profile by sparing the gastroprotective functions of COX-1.
For COX-2 inhibition, the nature of the substituent (R group) derived from the α-amino acid plays a critical role. The unsubstituted analog (Compound 1 , R=H) displayed weak activity (IC50 = 19 μM). Introduction of small alkyl groups (Compounds 2 , 3 , 5 ) or larger aromatic and sulfur-containing side chains (Compounds 6 , 8 , 9 , 10 ) led to a loss of activity.
Interestingly, a significant increase in COX-2 inhibitory potency was observed for compounds with specific alkyl and substituted phenyl groups. Compound 4 , with an isobutyl group (R=CH2CH(CH3)2), demonstrated a potent IC50 of 0.331 μM. The most potent compound in the series was Compound 7 , featuring a p-hydroxybenzyl group (R=CH2-(4-OH-Ph)), with an impressive IC50 of 0.185 μM. This highlights the importance of a hydroxyl group at the para position of the phenyl ring for enhanced COX-2 inhibition.
The presence of polar functional groups such as hydroxyl (Compounds 11 , 12 ) and carboxylic acid (Compounds 13 , 14 ) in the side chain did not yield any significant inhibitory activity against COX-2.
Experimental Workflow and Methodologies
To ensure the reproducibility and further exploration of these findings, detailed experimental protocols for the synthesis and biological evaluation are provided below.
Caption: General experimental workflow for the synthesis and biological evaluation of isoindoline analogs.
General Synthetic Procedure for Isoindoline Derivatives
The isoindoline derivatives were synthesized through a condensation reaction between phthalaldehyde and the respective α-amino acid. In a typical procedure, equimolar amounts of phthalaldehyde and the α-amino acid were refluxed in a suitable solvent, such as ethanol, for several hours. The reaction progress was monitored by thin-layer chromatography. Upon completion, the solvent was removed under reduced pressure, and the crude product was purified by column chromatography on silica gel using an appropriate eluent system to afford the desired isoindoline derivative. The structure of the final compounds was confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis.
In Vitro COX-1 and COX-2 Inhibition Assay
The inhibitory activity of the synthesized compounds against ovine COX-1 and human recombinant COX-2 was determined using a commercially available colorimetric COX inhibitor screening assay kit. The assay was performed according to the manufacturer's instructions. Briefly, the compounds were pre-incubated with the respective enzyme (COX-1 or COX-2) and heme at room temperature for a specified period. The reaction was then initiated by the addition of arachidonic acid as the substrate. The absorbance was measured at a specific wavelength using a microplate reader. The percentage of inhibition was calculated by comparing the absorbance of the wells containing the test compounds to the control wells. IC50 values were determined from the dose-response curves by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration. All experiments were performed in triplicate.
This guide provides a foundational understanding of the structure-activity relationships of isoindoline derivatives as COX inhibitors. The presented data and experimental protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the design and development of next-generation anti-inflammatory agents with improved efficacy and safety profiles. Further investigations, including in vivo studies and exploration of a wider range of substitutions on the isoindoline core and the amino acid side chain, are warranted to fully elucidate the therapeutic potential of this chemical class.
Benchmarking the Efficiency of Tert-butyl 4-aminoisoindoline-2-carboxylate in Multi-step Synthesis for Drug Development
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of the efficiency and overall success of a multi-step synthesis campaign. Tert-butyl 4-aminoisoindoline-2-carboxylate has emerged as a valuable scaffold, particularly in the synthesis of targeted therapies such as Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide provides an objective comparison of its performance against alternative building blocks, supported by experimental data from the synthesis of key pharmaceutical agents.
Executive Summary
This guide demonstrates that while this compound offers a reliable route for the synthesis of complex molecules, alternative strategies, particularly those developed for large-scale production, can offer significantly higher overall yields and fewer synthetic steps. The choice of building block, therefore, represents a trade-off between accessibility, scalability, and overall process efficiency.
Comparative Analysis: Synthesis of PARP Inhibitors
The synthesis of PARP inhibitors, a class of drugs targeting DNA repair pathways in cancer cells, provides a compelling case study for evaluating the efficiency of different synthetic strategies. While no direct head-to-head comparison using this compound for a commercially approved PARP inhibitor is readily available in the public domain, analysis of various patented and published synthetic routes for drugs like Olaparib reveals key differences in starting materials, step counts, and overall yields. This allows for an indirect but informative comparison of the synthetic utility of different building blocks.
Data Presentation: A Tale of Two Synthetic Philosophies
The following table summarizes the efficiency of different synthetic routes to Olaparib, a first-in-class PARP inhibitor. While none of these routes explicitly start with this compound, they utilize alternative precursors to construct the core isoindolinone moiety, offering a valuable benchmark for efficiency.
| Synthetic Route | Key Starting Materials | Number of Steps (Longest Linear Sequence) | Overall Yield | Reference |
| Convergent Route 1 | 3-Cyano-4-fluorobenzaldehyde, Phthalide | 3 | 29% | [1][2] |
| Convergent Route 2 | 3-Cyano-4-fluorobenzaldehyde, Phosphonate ester | 3 | 49% | [1] |
| AstraZeneca Process Chemistry Route | Phthalic anhydride, 2-Amino-2-methyl-1-propanol | 5 | 34% | [2] |
| High-Yield Patented Route | 5-Bromomethyl-2-fluorobenzoate, Catecholborane | Not explicitly stated, but high step-yields reported | 82.3% | [3] |
| Medicinal Chemistry Route | 2-Formylbenzoic acid, Dimethylphosphite | 6 | 46% | [4] |
Experimental Protocols
To provide a practical context to the data presented, detailed experimental protocols for key transformations in the synthesis of PARP inhibitors are outlined below. These protocols are representative of the chemical steps involved in constructing the isoindolinone core and subsequent functionalization.
Protocol 1: Synthesis of a Key Olaparib Intermediate via a Convergent Route
This protocol describes the reaction of an aldehyde with phthalide to form a diketone intermediate, a key step in a convergent synthesis of Olaparib.[1]
Reaction: Aldehyde + Phthalide → Diketone Intermediate
Reagents and Conditions:
-
Aldehyde (e.g., a derivative of 3-cyano-4-fluorobenzaldehyde)
-
Phthalide
-
Sodium methoxide in methanol (NaOMe/MeOH)
-
Ethyl propanoate
-
Reaction at reflux
Procedure:
-
To a solution of the aldehyde and phthalide in ethyl propanoate, a solution of sodium methoxide in methanol is added.
-
The reaction mixture is heated to reflux and monitored by a suitable analytical technique (e.g., TLC or LC-MS) until the starting materials are consumed.
-
Upon completion, the reaction is cooled to room temperature and quenched with an appropriate aqueous solution.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the diketone intermediate.
Protocol 2: High-Yield Synthesis of an Olaparib Precursor
This protocol outlines a high-yield step from a patented, environmentally friendly synthesis of Olaparib.[3]
Reaction: 5-Bromomethyl-2-fluorobenzoate + Catecholborane → Boronic acid derivative
Reagents and Conditions:
-
5-Bromomethyl-2-fluorobenzoate
-
Catecholborane
-
Magnesium
-
Triethylamine
-
Acetonitrile
-
Reaction at 65°C
Procedure:
-
To a suspension of magnesium and triethylamine in acetonitrile, 5-bromomethyl-2-fluorobenzoate and catecholborane are added.
-
The reaction mixture is heated to 65°C and stirred for 2 hours.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is acidified with 0.1M hydrochloric acid solution to pH 1 and extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to afford the boronic acid derivative.
Visualization of a Multi-Step Synthesis Workflow
The following diagram illustrates a generalized workflow for a multi-step synthesis, highlighting the integration of a core building block like this compound.
References
Safety Operating Guide
Proper Disposal of Tert-butyl 4-aminoisoindoline-2-carboxylate: A Guide for Laboratory Professionals
For Immediate Reference: In the event of a spill or exposure, consult the material safety data sheet (MSDS) and follow emergency protocols established by your institution's Environmental Health and Safety (EHS) department.
This guide provides a comprehensive, step-by-step procedure for the safe disposal of tert-butyl 4-aminoisoindoline-2-carboxylate, a chemical intermediate commonly used in pharmaceutical research and development. Adherence to these protocols is crucial for ensuring personnel safety, environmental protection, and regulatory compliance.
I. Pre-Disposal Hazard Assessment and Safety Precautions
Before handling this compound for disposal, it is imperative to be aware of its associated hazards.
Hazard Identification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE):
To mitigate the risks of exposure, the following PPE must be worn at all times when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or under a fume hood. If significant dust or aerosol generation is likely, a NIOSH-approved respirator may be required. |
II. Segregated Chemical Waste Collection
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Never mix incompatible waste streams.
Step-by-Step Collection Protocol:
-
Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container for all waste containing this compound. The container should be made of a compatible material, such as high-density polyethylene (HDPE), and must have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard warnings (e.g., "Irritant").
-
Waste Accumulation:
-
Solid Waste: Collect any unused or contaminated solid this compound, as well as contaminated materials like weighing paper, gloves, and wipers, in the designated solid waste container.
-
Liquid Waste: For solutions containing this compound, use a dedicated liquid hazardous waste container. Ensure the container is compatible with the solvent used.
-
-
Container Management: Keep the waste container closed at all times, except when adding waste. Do not overfill the container.
III. Operational Disposal Plan
Disposal of this compound must be conducted through your institution's certified hazardous waste management program.
Step-by-Step Disposal Procedure:
-
Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general laboratory traffic, and have secondary containment.
-
Request for Pickup: Once the container is full, or the accumulation time limit set by your institution has been reached, submit a hazardous waste pickup request to your EHS department.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. This typically includes information on the chemical composition and quantity of the waste.
-
Handover: Transfer the waste container to authorized EHS personnel for final disposal at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
Crucially, under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.
IV. Emergency Procedures
In the case of a spill or exposure, follow these immediate steps:
-
Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and EHS department.
-
If it is safe to do so, contain the spill using appropriate absorbent materials.
-
Avoid generating dust.
-
Clean the spill area as directed by your institution's protocols, wearing appropriate PPE.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2]
-
V. Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
